Gunagratinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2211082-53-8 |
|---|---|
Molecular Formula |
C22H25N5O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[2-(3,5-dimethoxyphenyl)ethynyl]-5-(methylamino)-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H25N5O4/c1-5-19(28)26-9-8-15(13-26)27-22(24-2)20(21(23)29)18(25-27)7-6-14-10-16(30-3)12-17(11-14)31-4/h5,10-12,15,24H,1,8-9,13H2,2-4H3,(H2,23,29)/t15-/m0/s1 |
InChI Key |
QFUIJOBJAQBGDH-HNNXBMFYSA-N |
Isomeric SMILES |
CNC1=C(C(=NN1[C@H]2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N |
Canonical SMILES |
CNC1=C(C(=NN1C2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Gunagratinib: A Technical Guide to its Mechanism of Action on FGFR Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action of gunagratinib (ICP-192), a novel, orally active, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound has demonstrated significant potential in the treatment of advanced solid tumors harboring FGFR pathway alterations, particularly in cholangiocarcinoma (CCA).
Core Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively targets the FGFR family of receptor tyrosine kinases.[1][2] Its mechanism is characterized by the irreversible covalent binding to the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2][3] This irreversible action distinguishes it from first-generation, reversible FGFR inhibitors and contributes to its efficacy, including activity against acquired resistance mutations.[4]
By covalently binding to the receptor, this compound effectively blocks the phosphorylation and subsequent activation of the intracellular kinase domains.[5] This inhibition prevents the initiation of downstream signaling cascades that are crucial for cell proliferation, differentiation, survival, and angiogenesis.[1][5] The primary pathways attenuated by this compound are:
-
RAS-RAF-MEK-MAPK Pathway: Inhibition of this pathway curtails excessive cell proliferation and differentiation.[5]
-
PI3K-AKT-mTOR Pathway: Blocking this cascade promotes apoptosis (programmed cell death) by inhibiting survival signals.[5]
-
JAK-STAT Pathway: Attenuation of this pathway can reduce tumor invasion, metastasis, and immune evasion.[5]
-
PLCγ Pathway: Inhibition of PLCγ signaling plays a role in regulating tumor cell metastasis.[5]
Dysregulation of these pathways through FGFR gene fusions, rearrangements, mutations, or amplifications is a known driver in various cancers. This compound's ability to comprehensively inhibit these signals underscores its therapeutic potential.
Biochemical and Clinical Efficacy
This compound exhibits potent inhibitory activity across the primary FGFR isoforms and has demonstrated promising clinical responses in patients with previously treated, locally advanced, or metastatic cholangiocarcinoma harboring FGFR alterations.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 Value (nM) |
|---|---|
| FGFR1 | 1.4[5][6] |
| FGFR2 | 1.5[5][6] |
| FGFR3 | 2.4[5][6] |
| FGFR4 | 3.5[5][6] |
IC50: The half maximal inhibitory concentration, indicating the potency of the drug.
Table 2: Clinical Efficacy in Cholangiocarcinoma (Phase IIa Study)
| Endpoint | Result |
|---|---|
| Objective Response Rate (ORR) | 52.9%[2] |
| Disease Control Rate (DCR) | 94.1%[2] |
| Median Progression-Free Survival (mPFS) | 6.93 months[2] |
Data from the Phase IIa dose-expansion portion of study NCT03758664 as of the September 5, 2022 cutoff date.[2]
Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase I/IIa Trials (>20% incidence)
| Adverse Event | Frequency |
|---|---|
| Hyperphosphatemia | 73.33%[4][7] |
| Hypercalcemia | 33.33%[7] |
| Increased Aspartate Aminotransferase (AST) | 26.67%[7] |
| Diarrhea | 26.67%[7] |
| Increased Alanine Aminotransferase (ALT) | 23.33%[7] |
| Hypertriglyceridemia | 23.33%[7] |
Hyperphosphatemia is a known on-target effect of FGFR inhibition and serves as a pharmacodynamic biomarker.[4] It was reportedly well-managed with oral phosphate binders.[7]
Signaling Pathway Visualizations
The following diagrams illustrate the FGFR signaling pathway and the inhibitory action of this compound.
Caption: Canonical FGFR signaling pathways activated upon ligand binding.
Caption: this compound irreversibly binds to FGFR, blocking downstream signaling.
Experimental Protocols and Methodologies
While specific, detailed laboratory protocols for this compound's development are proprietary, the methodologies employed can be summarized from public clinical trial records and biochemical data.
Biochemical Kinase Assays (General Methodology) To determine the IC50 values of this compound against FGFR isoforms, biochemical assays are performed. These assays typically involve:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer. The kinase reaction is initiated by adding ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often measured using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioisotope labeling.
-
Analysis: The percentage of kinase inhibition is calculated for each drug concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Clinical Trial Protocol (NCT03758664 Summary) The primary clinical study evaluating this compound is a Phase I/IIa, first-in-human trial.[7]
-
Study Title: A Study of ICP-192 (this compound) in Patients With Advanced Solid Tumors (NCT03758664).
-
Objectives: To assess the safety, tolerability, pharmacokinetics/pharmacodynamics (PK/PD), and preliminary anti-tumor activity of this compound.[4][7]
-
Phase I (Dose Escalation):
-
Design: A modified 3+3 design.[7]
-
Population: Patients with advanced solid tumors, with or without FGF/FGFR alterations.[4]
-
Procedure: Patients received escalating daily doses of this compound (starting from 2 mg and increasing to 4, 8, 10, 12, 14, 16 mg, etc.) in 21-day cycles to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4][7]
-
-
Phase IIa (Dose Expansion):
-
Population: Patients with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements who had progressed after at least one prior line of therapy.[2][8]
-
Procedure: Patients were treated with this compound at the RP2D (e.g., 12 mg or 20 mg once daily).[7][8]
-
Primary Endpoint: Objective Response Rate (ORR) evaluated by RECIST 1.1 criteria.[2][4]
-
Tumor Assessment: Radiological evaluations were performed at baseline and then every 6 weeks.[2]
-
Caption: Simplified workflow for the NCT03758664 Phase I/IIa clinical trial.
Mechanisms of Resistance
As with other targeted therapies, resistance to FGFR inhibitors can develop. Understanding these mechanisms is critical for developing next-generation agents and combination strategies. Resistance can be broadly categorized as:
-
On-Target Resistance: This primarily involves the acquisition of secondary mutations in the FGFR kinase domain that interfere with drug binding.[9][10] Common sites include the "gatekeeper" residue.[10] Preclinical data suggest this compound may overcome resistance mutations that affect first-generation reversible inhibitors.[4]
-
Off-Target (Bypass) Resistance: This occurs when tumor cells activate alternative signaling pathways to circumvent the FGFR blockade.[9][10] Examples include the activation of other receptor tyrosine kinases or downstream signaling molecules like PI3K or RAS.[11]
Conclusion
This compound is a potent, irreversible pan-FGFR inhibitor that has demonstrated significant anti-tumor activity in cancers with aberrant FGFR signaling. Its covalent binding mechanism provides comprehensive and sustained inhibition of key oncogenic pathways. Clinical data, particularly in cholangiocarcinoma, have shown high response rates and a manageable safety profile. This compound represents a promising second-generation therapeutic for patients with FGFR-driven malignancies.[2]
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 8. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Binding of Gunagratinib to FGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gunagratinib (ICP-192) is a potent and selective oral pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that has demonstrated significant clinical activity in cancers with FGFR pathway alterations. A key feature of its mechanism of action is the formation of an irreversible covalent bond with its target, leading to sustained inhibition of FGFR signaling. This technical guide provides a comprehensive overview of the covalent binding of this compound to FGFR, including its specific binding site, the experimental methodologies used to characterize this interaction, and its implications for drug development.
Introduction to this compound and the FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, often driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and head and neck cancer.[2][3][4]
This compound is a second-generation, irreversible pan-FGFR inhibitor developed by InnoCare Pharma.[5][6][7] It potently inhibits all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) through the formation of a covalent bond, which distinguishes it from first-generation reversible inhibitors.[2][5] This irreversible mechanism of action is designed to provide more complete and durable target inhibition and to overcome acquired resistance mechanisms observed with reversible inhibitors.[5][8]
The Covalent Binding Site of this compound on FGFR
This compound forms a covalent bond with a highly conserved cysteine residue located within the ATP-binding pocket of the FGFR kinase domain. While direct crystallographic or mass spectrometric evidence for this compound's binding site is not yet publicly available in peer-reviewed literature, strong evidence from related covalent FGFR inhibitors and patent literature points to a specific cysteine in the P-loop (glycine-rich loop) of the kinase domain.
Another potent covalent pan-FGFR inhibitor, Futibatinib (TAS-120), which is also in clinical development, has been shown to covalently bind to Cysteine 491 (C491) in the glycine-rich loop of FGFR2.[9] Given that this compound is also a pan-FGFR covalent inhibitor, it is highly probable that it targets the analogous, conserved cysteine residue across the FGFR family. A patent filed by the assignee of this compound's developer also describes a warhead group on an FGFR inhibitor designed to covalently bind to Cys491 of FGFR2.
The formation of this covalent bond is critical for the potent and sustained inhibitory activity of this compound. By permanently occupying the ATP-binding site, this compound effectively blocks the downstream signaling cascade initiated by FGFR activation.
Quantitative Analysis of this compound's Potency
The potency of this compound has been evaluated in various preclinical studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against all four FGFR isoforms.
| Target | IC50 (nM) |
| FGFR1 | 1.4[10] |
| FGFR2 | 1.5[10] |
| FGFR3 | 2.4[10] |
| FGFR4 | 3.5[10] |
For covalent inhibitors, the IC50 value is dependent on both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact). A more comprehensive measure of a covalent inhibitor's efficiency is the second-order rate constant (kinact/Ki). While specific kinact/Ki values for this compound are not yet published, its low nanomolar IC50 values suggest a highly efficient covalent modification of the FGFR target.
Experimental Protocols for Characterizing Covalent Binding
The identification and characterization of the covalent binding of an inhibitor like this compound to its target kinase involve a combination of biochemical, biophysical, and cellular assays.
Mass Spectrometry for Adduct Confirmation and Site Identification
Mass spectrometry (MS) is a cornerstone technique for confirming covalent bond formation and identifying the specific amino acid residue involved.
Experimental Workflow:
Figure 1: Workflow for identifying the covalent binding site of this compound using mass spectrometry.
Protocol:
-
Intact Protein Analysis: The FGFR kinase domain is incubated with this compound. The resulting mixture is then analyzed by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
-
Peptide Mapping: To identify the specific binding site, the this compound-FGFR adduct is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7]
-
Data Analysis: The MS/MS spectra are searched against the known sequence of the FGFR protein. The identification of a peptide with a mass modification equal to that of this compound allows for the precise localization of the covalent binding to a specific amino acid residue (e.g., Cysteine 491).
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information on how a covalent inhibitor binds to its target protein.
Experimental Workflow:
Figure 2: Workflow for determining the co-crystal structure of this compound bound to FGFR.
Protocol:
-
Protein Expression and Purification: The kinase domain of the target FGFR is expressed and purified to high homogeneity.
-
Co-crystallization: The purified FGFR protein is incubated with this compound to allow for covalent bond formation and then subjected to crystallization screening.
-
Data Collection and Structure Determination: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected. These data are then used to solve the three-dimensional structure of the FGFR-Gunagratinib complex. The resulting electron density map will unambiguously show the covalent linkage between the inhibitor and the specific cysteine residue.
FGFR Signaling Pathway and Mechanism of Inhibition
This compound exerts its therapeutic effect by inhibiting the downstream signaling pathways activated by FGFR.
Figure 3: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Upon binding of FGF ligands, FGFRs dimerize and undergo autophosphorylation, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1] These pathways promote cell proliferation, survival, and angiogenesis. This compound, by covalently binding to the ATP pocket of FGFR, prevents ATP from binding and thus blocks the initial autophosphorylation event, effectively shutting down these downstream oncogenic signals.
Overcoming Resistance with Covalent Inhibition
A significant challenge in cancer therapy is the development of acquired resistance to targeted agents. In the context of FGFR inhibitors, resistance can arise from on-target mutations within the kinase domain. Preclinical data have shown that this compound can overcome acquired resistance to first-generation reversible FGFR inhibitors.[5][8] The irreversible nature of this compound's binding may make it less susceptible to certain resistance mutations that affect the binding affinity of reversible inhibitors.
Conclusion
This compound is a promising pan-FGFR inhibitor that leverages a covalent mechanism of action to achieve potent and sustained inhibition of its target. The covalent bond is likely formed with a conserved cysteine residue (analogous to Cys491 in FGFR2) within the ATP-binding pocket. This irreversible binding translates into strong preclinical and clinical activity in FGFR-driven cancers. The continued investigation of this compound's interactions with FGFR, through techniques like mass spectrometry and X-ray crystallography, will further refine our understanding of its mechanism and guide the development of next-generation covalent inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Crystal Structure of Gunagratinib Bound to FGFR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gunagratinib (ICP-192) is a potent, orally active, and irreversible pan-FGFR inhibitor that has shown significant promise in clinical trials for the treatment of solid tumors harboring FGFR pathway alterations, particularly cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2] This technical guide provides a comprehensive overview of the structural basis for this compound's inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2). While the specific co-crystal structure of this compound bound to FGFR2 is not publicly available, this document synthesizes available data to propose a binding model and details the methodologies required for such a structural determination.
Introduction to FGFR2 as a Therapeutic Target
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and angiogenesis.[3][4][5] The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[6] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or chromosomal rearrangements, is a known driver in a variety of cancers.[7][3] This makes FGFRs, and specifically FGFR2, compelling targets for cancer therapy.
The FGFR2 protein is composed of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain.[3][8] Ligand (Fibroblast Growth Factor - FGF) binding induces receptor dimerization and subsequent autophosphorylation of the kinase domain, activating downstream signaling cascades.[3][8][9][10]
This compound: A Covalent Pan-FGFR Inhibitor
This compound is a second-generation pan-FGFR inhibitor that demonstrates irreversible binding to its targets.[2][7] This covalent interaction offers the potential for a more durable and potent inhibition of FGFR signaling compared to reversible inhibitors. Preclinical data suggest that this compound can overcome acquired resistance to first-generation reversible FGFR inhibitors.[11]
Mechanism of Action
This compound inhibits the activity of FGFR1, 2, 3, and 4 by forming a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain.[2][7] This irreversible binding prevents the receptor from hydrolyzing ATP, thereby blocking the phosphorylation of downstream signaling molecules and inhibiting tumor cell proliferation and survival.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against the FGFR family of kinases.
| Target | IC50 (nM) |
| FGFR1 | 1.4 |
| FGFR2 | 1.5 |
| FGFR3 | 2.4 |
| FGFR4 | 3.5 |
| Data sourced from Selleck Chemicals.[12] |
Proposed Binding Model of this compound with FGFR2
In the absence of a published co-crystal structure, a putative binding model can be inferred from the known structure of the FGFR2 kinase domain and the chemical structure of this compound. The covalent binding likely occurs with a non-catalytic cysteine residue located in a specific region of the ATP-binding site, a common mechanism for irreversible kinase inhibitors.
FGFR2 Signaling Pathway
The binding of FGF ligands to FGFR2 initiates a cascade of intracellular signaling events. The activated receptor phosphorylates downstream targets, leading to the activation of major signaling pathways including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.[3][9]
Caption: Simplified FGFR2 signaling pathway leading to gene transcription.
Experimental Protocols for Structural Determination
The determination of the co-crystal structure of this compound bound to the FGFR2 kinase domain would involve several key experimental stages.
Experimental Workflow
The general workflow for protein-ligand co-crystallization and structure determination is outlined below.
Caption: Workflow for determining the crystal structure of this compound-FGFR2.
Protein Expression and Purification
The intracellular kinase domain of human FGFR2 would be expressed, typically in an E. coli or insect cell expression system. The protein would then be purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.
Co-crystallization
Purified FGFR2 kinase domain would be incubated with a molar excess of this compound to ensure complete covalent modification. The complex would then be concentrated and used for crystallization screening. High-throughput screening of various crystallization conditions (e.g., pH, precipitant, temperature) would be performed using techniques like vapor diffusion (hanging or sitting drop) or microbatch methods.[13][14]
X-ray Diffraction and Structure Determination
Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction using a synchrotron or in-house X-ray source.[15][16][17] The resulting diffraction pattern is used to determine the electron density map of the complex. The structure is then built into this map and refined to yield a high-resolution atomic model of this compound bound to the FGFR2 kinase domain.
Conclusion
This compound is a promising irreversible pan-FGFR inhibitor with significant clinical activity. While the precise three-dimensional structure of the this compound-FGFR2 complex remains to be publicly disclosed, this guide provides a framework for understanding its mechanism of action and the experimental approaches required for its structural elucidation. The determination of this co-crystal structure would provide invaluable insights for the rational design of next-generation FGFR inhibitors with improved potency and selectivity.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]
- 5. FGFR2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Reactome | Signaling by FGFR2 [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based drug-development study against fibroblast growth factor receptor 2: molecular docking and Molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Protein Crystallization for X-ray Crystallography [app.jove.com]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein crystallography, X-ray data collection, and refinement [bio-protocol.org]
The Pharmacodynamics of Gunagratinib: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gunagratinib (ICP-192) is a novel, orally active, irreversible pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1] Developed by InnoCare Pharma, it potently and selectively inhibits the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4 by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket. This mechanism of action allows this compound to overcome acquired resistance to first-generation, reversible FGFR inhibitors.[2][3][4][5] Alterations in the FGFR signaling pathway, including gene fusions, mutations, and amplifications, are known oncogenic drivers in a variety of solid tumors. This compound has demonstrated significant anti-tumor activity in clinical trials involving patients with advanced solid tumors harboring FGFR pathway alterations, most notably in cholangiocarcinoma.[6][7][8][9][10] This technical guide provides a comprehensive overview of the publicly available pharmacodynamic data for this compound, with a focus on its activity in cancer cell lines, and includes detailed experimental protocols relevant to its preclinical characterization.
Biochemical Activity
This compound has been shown to be a potent inhibitor of the enzymatic activity of FGFR isoforms 1, 2, 3, and 4 in biochemical assays. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.
| Target | IC50 (nM) | Source |
| FGFR1 | 1.4 | [11][12][13] |
| FGFR2 | 1.5 | [11][12][13] |
| FGFR3 | 2.4 | [11][12][13] |
| FGFR4 | 3.5 | [11][12][13] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by irreversibly binding to and inhibiting the phosphorylation of FGFRs. This prevents the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Activity in Cancer Cell Lines
While specific data on the anti-proliferative activity of this compound in a broad panel of cancer cell lines is not extensively published, its mechanism of action suggests potent inhibition of growth in cell lines with activating FGFR alterations. Based on its biochemical potency, it is expected that this compound would exhibit low nanomolar IC50 values in cancer cell lines harboring FGFR fusions (e.g., in cholangiocarcinoma and bladder cancer), activating mutations (e.g., in urothelial carcinoma), or gene amplifications (e.g., in breast and lung cancer).
Experimental Protocols
Detailed below are representative protocols for key experiments used to characterize the pharmacodynamics of FGFR inhibitors like this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.
Methodology:
-
Reagent Preparation:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes are diluted in kinase assay buffer.
-
This compound is serially diluted in DMSO to create a range of concentrations.
-
A solution containing a specific substrate peptide for FGFR and ATP at its Km concentration is prepared.
-
-
Incubation: The purified FGFR enzyme is pre-incubated with the various concentrations of this compound in a microplate for a defined period (e.g., 15-60 minutes) to allow for covalent bond formation.
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP and substrate peptide mixture to each well. The reaction is allowed to proceed at room temperature or 37°C for a specified time (e.g., 1-3 hours).
-
Reaction Termination: The reaction is stopped by adding a solution containing a chelating agent such as EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or fluorescence-based assays (e.g., LanthaScreen™) that detect the phosphorylated product.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability/Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ascopubs.org [ascopubs.org]
- 4. InnoCare Presents Latest Clinical Data of pan-FGFR Inhibitor this compound at the 2021 ASCO Annual Meeting - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 10. businesswire.com [businesswire.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Probing the Potency of Gunagratinib: A Technical Guide to In Vitro FGFR Kinase Inhibition Assays
For Immediate Release
BEIJING – This technical guide provides an in-depth overview of the methodologies used to characterize the inhibitory activity of Gunagratinib, a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, in an in vitro setting. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental protocols, and data interpretation for assessing the interaction of this compound with its target kinases.
This compound (ICP-192) is a novel therapeutic agent that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1] Its mechanism of action involves the covalent modification of a conserved cysteine residue in the P-loop of FGFRs, leading to the irreversible inhibition of their kinase activity.[2] This guide will delve into the specifics of quantifying this inhibition.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound against the four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) is a critical determinant of its therapeutic potential. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for this compound against the FGFR family.
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.4 |
| FGFR2 | 1.5 |
| FGFR3 | 2.4 |
| FGFR4 | 3.5 |
Data sourced from Selleck Chemicals.[3]
The FGFR Signaling Cascade: A Target for Inhibition
Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[4] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a key driver in a variety of cancers. This compound exerts its therapeutic effect by blocking the downstream signaling cascades initiated by FGFR activation.
Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins such as FRS2 (FGFR Substrate 2). This initiates a cascade of intracellular signaling events through major pathways including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway.[4][5][6] The diagram below illustrates the core components of the FGFR signaling network targeted by this compound.
Caption: Simplified FGFR signaling pathway illustrating key downstream effectors and the inhibitory action of this compound.
Experimental Protocols for In Vitro Kinase Assays
A variety of in vitro kinase assay formats can be employed to determine the IC50 of this compound against FGFR kinases. These assays typically involve a purified recombinant FGFR kinase domain, a suitable substrate, and ATP. The inhibitory effect of this compound is measured by quantifying the reduction in substrate phosphorylation. Below are detailed protocols for two commonly used assay platforms: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a bioluminescence-based assay.
TR-FRET-Based Kinase Assay (e.g., LanthaScreen®)
This assay format relies on the principle of TR-FRET between a europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase's ATP pocket.[7][8][9][10][11] Inhibition of the kinase by this compound prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
-
Biotinylated poly-GT or other suitable substrate
-
ATP
-
This compound (serially diluted)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor fluorophore
-
384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Incubate for a further period to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Bioluminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12][13][14][15][16][17] The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
-
Suitable substrate (e.g., a peptide substrate)
-
ATP
-
This compound (serially diluted)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well white plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro inhibitory activity of a compound like this compound against a target kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.co.uk [promega.co.uk]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
Investigating Gunagratinib's Pan-FGFR Inhibitory Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a key oncogenic driver in a variety of solid tumors. Gunagratinib (ICP-192) is a potent, orally active, and irreversible pan-FGFR inhibitor designed to target tumors with FGFR pathway alterations.[1][2] This technical guide provides an in-depth overview of this compound's inhibitory profile, detailing its mechanism of action, biochemical potency, and the experimental methodologies used for its characterization.
Introduction: The FGFR Signaling Axis in Oncology
The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play crucial roles in cellular processes such as proliferation, differentiation, migration, and survival.[1][3] Ligand (FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This event triggers the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell growth and survival.[4]
Genetic alterations, such as gene fusions, amplifications, or activating mutations in FGFRs, can lead to constitutive, ligand-independent signaling. This dysregulation is a known oncogenic driver in various malignancies, including cholangiocarcinoma (CCA), urothelial carcinoma, and gastric cancer, making FGFRs a compelling therapeutic target.[4][5][6]
This compound is a second-generation inhibitor that covalently binds to its target, offering the potential to overcome acquired resistance seen with first-generation, reversible FGFR inhibitors.[7][8]
Mechanism of Action and Inhibitory Profile
This compound is an irreversible pan-FGFR inhibitor that potently and selectively inhibits FGFR activities by forming a covalent bond with a cysteine residue within the kinase domain.[2][9] This irreversible binding mode provides durable target inhibition.[7]
Biochemical Potency
The inhibitory activity of this compound against the four FGFR isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent, low-nanomolar inhibition across the family.
| Target | IC50 (nM) |
| FGFR1 | 1.4 |
| FGFR2 | 1.5 |
| FGFR3 | 2.4 |
| FGFR4 | 3.5 |
| Data sourced from Selleck Chemicals.[10] |
This data confirms this compound's "pan-FGFR" profile, indicating its ability to potently inhibit all four family members at clinically relevant concentrations.
Preclinical and Clinical Activity
Preclinical studies have shown that this compound effectively inhibits the growth of tumor xenografts derived from cancer cell lines with aberrant FGFR signaling.[11] In a phase I/IIa clinical study (NCT03758664), this compound was evaluated in patients with advanced solid tumors harboring FGF/FGFR alterations. The study demonstrated promising antitumor activity, with an overall response rate (ORR) of 33.3% and a disease control rate (DCR) of 91.7% among 12 patients with such alterations.[7][12][13] A subsequent phase IIa dose-expansion study in patients with previously treated cholangiocarcinoma harboring FGFR2 fusions or rearrangements showed an ORR of 52.9% and a DCR of 94.1%.[14] Hyperphosphatemia, a class effect of FGFR inhibition, was observed and served as a pharmacodynamic biomarker of target engagement.[8][12]
Key Experimental Protocols
Characterizing the activity of a kinase inhibitor like this compound involves a multi-tiered approach, from biochemical assays to cellular and in vivo models.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against each FGFR isoform.
Methodology (Example using a Luminescence-Based Assay like ADP-Glo™):
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Kinase-specific peptide substrate (e.g., Poly(E,Y)4:1).
-
ATP (Adenosine triphosphate).
-
This compound (serially diluted in DMSO).
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[15]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer. Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[16]
-
Add 2 µL of a solution containing the specific FGFR enzyme and the peptide substrate to each well.[16]
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[15]
-
Stop the reaction and measure the amount of ADP produced. With the ADP-Glo™ system, this involves:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based FGFR Autophosphorylation Assay
This assay measures the inhibitor's ability to block receptor activation within a cellular context.
Objective: To confirm this compound's inhibition of FGFR signaling in intact cells.
Methodology (Example using Western Blot):
-
Cell Culture:
-
Use a cancer cell line with known FGFR amplification or fusion, leading to constitutive receptor phosphorylation (e.g., KATO III gastric cancer cells for FGFR2).[17]
-
Culture cells to ~80% confluency.
-
-
Procedure:
-
Starve cells of growth factors (e.g., overnight in serum-free media) to reduce basal signaling.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR).
-
Following incubation with a secondary antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total FGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in p-FGFR levels relative to total FGFR at each drug concentration.
-
In Vivo Tumor Xenograft Model
This assay evaluates the antitumor efficacy of the inhibitor in a living organism.
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
Methodology:
-
Model System:
-
Use immunodeficient mice (e.g., Nude or SCID).
-
Establish tumors by subcutaneously injecting a human cancer cell line with a known FGFR alteration.[18]
-
-
Procedure:
-
Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Administer this compound orally once daily to the treatment group. The control group receives a vehicle solution.[18]
-
Measure tumor volume (e.g., using calipers) and mouse body weight two to three times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.[19]
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR or immunohistochemistry for proliferation markers like Ki-67).[18]
-
Compare the tumor growth curves between the treated and vehicle groups to determine the antitumor efficacy.
-
Visualizing Pathways and Processes
FGFR Signaling Pathway and Inhibition
Caption: Simplified FGFR signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: A tiered workflow for characterizing the efficacy of an FGFR inhibitor.
This compound's Pan-FGFR Covalent Inhibition
Caption: this compound's potent, irreversible inhibition across all four FGFR isoforms.
Conclusion
This compound is a highly potent, irreversible pan-FGFR inhibitor with a well-defined mechanism of action.[2] Its low-nanomolar efficacy against all four FGFR isoforms, confirmed through robust biochemical and cellular assays, translates into significant antitumor activity in preclinical models and promising clinical responses in patients with FGFR-driven malignancies.[7][10][14] The methodologies outlined in this guide provide a framework for the continued investigation and development of targeted kinase inhibitors in oncology.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. promega.com [promega.com]
- 16. promega.co.uk [promega.co.uk]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Gunagratinib: A Technical Overview of its Role in the Inhibition of Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of gunagratinib (ICP-192), a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, with a specific focus on its mechanism of action in the context of inhibiting tumor angiogenesis. By targeting the FGF/FGFR signaling axis, a critical pathway in the formation of new blood vessels, this compound presents a significant therapeutic strategy for various solid tumors. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and outlines the standard experimental protocols used to evaluate its anti-angiogenic potential.
Mechanism of Action: Targeting the FGF/FGFR Signaling Pathway
This compound is an orally active, small-molecule inhibitor that covalently binds to and irreversibly inhibits the activity of all four FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] The FGF/FGFR signaling pathway is a crucial regulator of a wide range of cellular processes, including proliferation, differentiation, survival, migration, and, critically for oncology, angiogenesis.[4][5]
The activation of this pathway begins when a Fibroblast Growth Factor (FGF) ligand binds to its corresponding FGFR on the cell surface, an interaction stabilized by heparan sulfate proteoglycans. This binding event induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation cascade activates several major downstream signaling pathways:[4]
-
RAS-RAF-MEK-MAPK Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.
-
JAK-STAT Pathway: Plays a role in cell survival and inflammation.
-
PLCγ Pathway: Involved in cell motility and calcium signaling.
Dysregulation of the FGF/FGFR pathway through gene amplification, fusions, or activating mutations is a known driver of oncogenesis and tumor progression in numerous cancers.[6] By potently inhibiting FGFRs, this compound effectively blocks these downstream signaling cascades, thereby impeding tumor cell proliferation and survival. Crucially, this inhibition also disrupts the pro-angiogenic signals that tumor cells send to surrounding endothelial cells, leading to a reduction in tumor neovascularization.
Figure 1: this compound's inhibition of the FGFR signaling pathway.
Quantitative Data on this compound
The efficacy of this compound has been quantified through both in vitro enzymatic assays and clinical trials. This section summarizes the key data points that underscore its potency and clinical activity.
In Vitro Potency
This compound demonstrates potent inhibitory activity against the kinase domains of all four FGFR family members at nanomolar concentrations.
| Target | IC50 (nM) |
| FGFR1 | 1.4[1][4] |
| FGFR2 | 1.5[1][4] |
| FGFR3 | 2.4[1][4] |
| FGFR4 | 3.5[1][4] |
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound.
Clinical Efficacy in FGFR-Aberrant Tumors
Clinical trials have demonstrated significant anti-tumor activity for this compound in patients with advanced solid tumors harboring FGF/FGFR gene alterations. While this efficacy reflects a combination of anti-proliferative and anti-angiogenic effects, the strong clinical outcomes support the potent activity of the drug.
| Clinical Study (Tumor Type) | Key Efficacy Metric | Result |
| Phase IIa (Cholangiocarcinoma with FGFR2 fusions) | Objective Response Rate (ORR) | 52.9% (9 of 17 patients)[6][7] |
| Disease Control Rate (DCR) | 94.1% (16 of 17 patients)[6][7] | |
| Median Progression-Free Survival (mPFS) | 6.93 months[6][7] | |
| Phase I/IIa (Multiple Tumors with FGF/FGFR aberrations) | Objective Response Rate (ORR) | 33.3% (4 of 12 patients)[8][9] |
| Disease Control Rate (DCR) | 91.7% (11 of 12 patients)[8][9] | |
| Phase I/IIa (Head and Neck Cancer with FGF/FGFR aberrations) | Objective Response Rate (ORR) | 33.3%[10] |
Table 2: Summary of Clinical Efficacy Data for this compound.
Experimental Protocols for Assessing Anti-Angiogenic Activity
Evaluating the anti-angiogenic potential of a compound like this compound involves a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.
In Vitro Endothelial Cell Tube Formation Assay
This assay is a cornerstone for assessing a compound's ability to inhibit the morphological differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.[11][12]
Methodology:
-
Preparation of Matrix: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel®) and allowed to polymerize at 37°C for at least 30 minutes.[13]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested, resuspended in appropriate media, and seeded onto the polymerized matrix at a density of 1-2 x 10⁴ cells per well.
-
Treatment: The cells are treated with varying concentrations of this compound or a vehicle control. Pro-angiogenic factors like VEGF or FGF may be added to stimulate tube formation.
-
Incubation: The plate is incubated at 37°C with 5% CO₂ for 6 to 18 hours.[13]
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a phase-contrast microscope. The degree of angiogenesis is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.[12][14]
Figure 2: Experimental workflow for the HUVEC tube formation assay.
In Vivo Tumor Xenograft Model
To assess the impact of this compound on tumor growth and, by extension, tumor angiogenesis in a living system, a tumor xenograft model is employed. This involves implanting human tumor cells into immunocompromised mice.
Methodology:
-
Cell Culture and Implantation: Human cancer cells with known FGFR alterations are cultured in vitro. A specific number of cells (e.g., 1-5 x 10⁶) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Cohort Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule (e.g., 20 mg/kg, once daily). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be processed for histological analysis (e.g., CD31 staining for microvessel density) to directly assess angiogenesis. The primary endpoint is Tumor Growth Inhibition (TGI).
Figure 3: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a highly selective, irreversible pan-FGFR inhibitor that effectively blocks a key signaling pathway implicated in both tumor cell proliferation and angiogenesis. Its potent in vitro activity at nanomolar concentrations and significant clinical efficacy in patients with FGFR-aberrant solid tumors underscore its therapeutic potential. The primary mechanism for its anti-angiogenic effects lies in the direct inhibition of FGFR signaling, which is essential for the formation of new blood vessels that supply tumors with necessary nutrients and oxygen. Standardized preclinical assays, such as the HUVEC tube formation assay and in vivo xenograft models, are critical for fully elucidating and quantifying the anti-angiogenic contribution to its overall anti-tumor activity. As a second-generation FGFR inhibitor, this compound represents a promising and well-tolerated therapeutic agent for cancers driven by FGF/FGFR pathway abnormalities.[3][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. businesswire.com [businesswire.com]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
- 13. HUVEC Tube-formation Assay to Evaluate the Impact of Natural Products on Angiogenesis [jove.com]
- 14. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
Molecular Modeling of Gunagratinib-FGFR Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gunagratinib (ICP-192) is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor that has demonstrated promising anti-tumor activity in clinical trials.[1][2] As an irreversible inhibitor, this compound forms a covalent bond with its target, leading to sustained inhibition of FGFR signaling.[1][3] This technical guide provides an in-depth overview of the molecular modeling of the this compound-FGFR interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological and experimental workflows. Understanding the molecular basis of this interaction is crucial for the rational design of next-generation FGFR inhibitors and for optimizing the clinical application of this compound.
Introduction to this compound and the FGFR Signaling Pathway
This compound is a small molecule inhibitor designed to target all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) with high potency.[4] The FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[5][6] Aberrant activation of this pathway, through gene amplification, mutations, or fusions, is a known driver in various cancers.[7] this compound's irreversible mechanism of action offers the potential for durable target inhibition and may overcome resistance mechanisms observed with reversible inhibitors.[1]
The FGFR Signaling Cascade
The binding of fibroblast growth factors (FGFs) to FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to changes in gene expression and cellular responses.[5][6][8]
Quantitative Analysis of this compound-FGFR Interaction
The potency of this compound against the FGFR family has been characterized through various preclinical studies. The half-maximal inhibitory concentration (IC50) values demonstrate its pan-FGFR activity.
| Target | IC50 (nM) | Reference |
| FGFR1 | 1.4 | [4] |
| FGFR2 | 1.5 | [4] |
| FGFR3 | 2.4 | [4] |
| FGFR4 | 3.5 | [4] |
Clinical trials have further validated the anti-tumor efficacy of this compound in patients with FGFR-altered solid tumors.
| Clinical Trial Phase | Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |
| Phase I/IIa | Advanced Solid Tumors with FGF/FGFR aberrations | 33.3% | 91.7% | Not Reported | [1][2] |
| Phase IIa Dose-Expansion | Previously treated locally advanced or metastatic cholangiocarcinoma with FGFR pathway alterations | 52.9% | 94.1% | 6.93 months | [7] |
Molecular Modeling of the Covalent Interaction
While specific molecular docking and dynamics simulation studies for this compound are not yet publicly available, its mechanism as an irreversible inhibitor strongly suggests covalent bond formation with a cysteine residue within the ATP-binding pocket of the FGFR kinase domain. Other irreversible pan-FGFR inhibitors are known to target a conserved cysteine in the P-loop. Based on this, a hypothetical binding mode for this compound can be proposed.
The acrylamide warhead of this compound is positioned to undergo a Michael addition reaction with the thiol group of a key cysteine residue, forming a stable covalent bond. The rest of the molecule likely engages in non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with residues in the hinge region and other parts of the active site, contributing to its high affinity and selectivity.
Experimental Protocols
The characterization of this compound's interaction with FGFR involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
FGFR Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified FGFR kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pTyr antibody and GFP-substrate)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add the FGFR kinase and the peptide substrate.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate in the dark to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell line with FGFR amplification, fusion, or mutation (e.g., SNU-16, KMS-11)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percent cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[9]
Conclusion
This compound is a promising pan-FGFR inhibitor with a covalent mechanism of action that has demonstrated significant clinical activity. While detailed molecular modeling studies of the this compound-FGFR interaction are not yet in the public domain, a hypothetical model based on its irreversible nature and the structure of the FGFR kinase domain provides a framework for understanding its binding mode. The experimental protocols outlined in this guide are fundamental for the continued evaluation and development of this compound and other novel FGFR inhibitors. Further research into the precise molecular interactions will be invaluable for optimizing inhibitor design and overcoming potential resistance mechanisms.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Gunagratinib in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gunagratinib (also known as ICP-192) is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] It functions as an irreversible covalent inhibitor, which may allow it to overcome acquired resistance to first-generation reversible FGFR inhibitors.[1][2][3][4] Preclinical studies have demonstrated its anti-tumor activity in various xenograft models of human cancers harboring FGFR gene aberrations, including lung, gastric, urothelial, and liver cancer.[5] These application notes provide a detailed protocol for utilizing this compound in in vivo mouse xenograft models based on available preclinical data.
Mechanism of Action: FGFR Signaling Inhibition
This compound exerts its anti-tumor effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, can drive tumor cell proliferation, survival, and angiogenesis. This compound covalently binds to the FGFRs, blocking the downstream signaling cascades.
Caption: this compound inhibits the FGFR signaling pathway.
Experimental Protocols
This section outlines a general protocol for evaluating the efficacy of this compound in a cell line-derived xenograft (CDX) model. This protocol is based on preclinical data for this compound and common practices for similar anti-cancer agents.[5][6][7]
Materials
-
Cell Lines:
-
NCI-H1581 (non-small cell lung cancer, FGFR1 amplification)
-
SNU-16 (gastric cancer, FGFR2 amplification)
-
RT112 (urothelial cancer)
-
Hep3B (hepatocellular carcinoma)
-
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
This compound (ICP-192): To be formulated for oral administration (e.g., in a vehicle of 0.5% methylcellulose).
-
Vehicle Control: 0.5% methylcellulose.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel (optional, for co-injection with cells).
-
Calipers for tumor measurement.
Experimental Workflow
Caption: Experimental workflow for a this compound xenograft study.
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or a suitable medium, with or without Matrigel, at a concentration of 1 x 107 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) twice daily (BID) at the desired dose levels (e.g., 0.3, 1, 3, 10 mg/kg).[5]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight at least twice a week.
-
The study endpoint can be a predetermined tumor volume, a specific study duration, or signs of toxicity (e.g., significant body weight loss).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Presentation
The following tables summarize the preclinical efficacy of this compound in various cell line-derived xenograft models.[5]
Table 1: this compound Efficacy in NCI-H1581 Lung Cancer Xenograft Model
| Treatment Group | Dosing (p.o., BID) | Mean Tumor Volume (mm³) at Day 20 (approx.) |
| Vehicle Control | - | ~2000 |
| This compound | 0.3 mg/kg | ~1000 |
| This compound | 1 mg/kg | ~500 |
| This compound | 3 mg/kg | <500 |
Table 2: this compound Efficacy in SNU-16 Gastric Cancer Xenograft Model
| Treatment Group | Dosing (p.o., BID) | Mean Tumor Volume (mm³) at Day 30 (approx.) |
| Vehicle Control | - | ~800 |
| This compound | 0.3 mg/kg | ~400 |
| This compound | 1 mg/kg | ~200 |
| This compound | 3 mg/kg | <200 |
| This compound | 10 mg/kg | <200 |
Table 3: this compound Efficacy in RT112 Urothelial Cancer Xenograft Model
| Treatment Group | Dosing (p.o., BID) | Mean Tumor Volume (mm³) at Day 25 (approx.) |
| Vehicle Control | - | ~1500 |
| This compound | 0.3 mg/kg | ~1000 |
| This compound | 1 mg/kg | ~500 |
| This compound | 3 mg/kg | <500 |
Table 4: this compound Efficacy in Hep3B Liver Cancer Xenograft Model
| Treatment Group | Dosing (p.o., BID) | Mean Tumor Volume (mm³) at Day 20 (approx.) |
| Vehicle Control | - | ~1500 |
| This compound | 10 mg/kg | <500 (tumor regression observed) |
Safety and Tolerability
In preclinical xenograft models, this compound demonstrated a favorable safety profile. The maximum tolerated dose (MTD) was shown to be substantially higher than the effective doses.[5] Continuous 14-day administration to rats also showed no apparent toxicity.[5] In clinical trials, the most common treatment-related adverse events included hyperphosphatemia, which is a known on-target effect of FGFR inhibition.[2][3]
Conclusion
This compound has shown significant anti-tumor activity in preclinical mouse xenograft models across a range of cancer types with FGFR alterations. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this promising pan-FGFR inhibitor.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound (ICP-192) / InnoCare [delta.larvol.com]
- 5. www1.hkexnews.hk [www1.hkexnews.hk]
- 6. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Gunagratinib Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gunagratinib (ICP-192) is a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a critical target for cancer therapy. This compound covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFRs, leading to sustained inhibition of downstream signaling pathways and subsequent anti-tumor effects.[1] Preclinical and clinical studies have demonstrated its efficacy in solid tumors with FGFR alterations, particularly in cholangiocarcinoma.[4][5]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a preclinical research setting. The described assays are designed to assess the inhibitor's impact on cell viability, proliferation, survival, migration, and its ability to engage and inhibit the FGFR signaling pathway.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, differentiation, and migration.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize representative data for the in vitro efficacy of this compound and other pan-FGFR inhibitors in cancer cell lines harboring FGFR alterations.
Table 1: Anti-proliferative Activity of this compound and Other Pan-FGFR Inhibitors in Cancer Cell Lines with FGFR Aberrations.
| Cell Line | Cancer Type | FGFR Alteration | This compound (ICP-192) IC₅₀ (nM) | Other Pan-FGFR Inhibitor IC₅₀ (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 1.0 | 2.6 (PRN1371)[6] |
| NCI-H716 | Colorectal Cancer | FGFR2 Fusion | < 5.0 | 2.0 (PRN1371)[6] |
| RT112 | Bladder Cancer | FGFR3 Fusion | < 5.0 | 4.1 (PRN1371)[6] |
| KG-1 | Leukemia | FGFR1 Fusion | < 1.0 | Not Reported |
| UMUC-14 | Bladder Cancer | FGFR3 Mutation | < 25.0 | Not Reported |
| Hep3B | Hepatocellular Carcinoma | FGF19/FGFR4 Amplification | < 5.0 | Not Reported |
IC₅₀ values are representative and may vary depending on experimental conditions.
Table 2: Induction of Apoptosis by a Pan-FGFR Inhibitor in an FRS2-Amplified Liposarcoma Cell Line.
| Treatment | Duration (h) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 96 | 5% |
| Pan-FGFR Inhibitor (100 nM) | 96 | 25% |
Data is representative of the effects of potent pan-FGFR inhibitors on apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., SNU-16, RT112)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (ICP-192)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Agar
-
6-well plates
Protocol:
-
Prepare a base layer of 0.6% agar in complete growth medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and resuspend cells in complete growth medium containing 0.3% agar.
-
Plate the cell suspension on top of the base layer at a density of 5,000-10,000 cells per well.
-
Allow the top layer to solidify.
-
Add 1 mL of complete growth medium containing various concentrations of this compound (or vehicle control) to each well.
-
Incubate for 14-21 days, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Stain the colonies with crystal violet and count the number of colonies larger than a predefined size.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well or 12-well plates
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and after 24-48 hours of incubation.
-
Measure the area of the wound at both time points and calculate the percentage of wound closure.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Target Engagement Assay (Western Blotting)
This assay determines if this compound inhibits the phosphorylation of FGFR and its downstream effectors.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight, if necessary, to reduce basal signaling.
-
Treat the cells with this compound for the desired time (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the inhibition of phosphorylation.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of this compound. By assessing its impact on key cancer cell phenotypes and its ability to modulate the FGFR signaling pathway, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanism of action. Consistent and reproducible data from these assays are crucial for the continued development and clinical application of this compound and other targeted therapies.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. aacrjournals.org [aacrjournals.org]
Gunagratinib (ICP-192): Application Notes and Protocols for In Vitro Studies on Cholangiocarcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gunagratinib (also known as ICP-192) is a highly selective, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor.[1][2] It targets FGFR1, -2, -3, and -4, playing a crucial role in mediating cell communication and signaling.[3] Aberrant activation of the FGFR signaling pathway is a known driver of tumorigenesis in various cancers, including cholangiocarcinoma (CCA).[1][3] Specifically, FGFR2 gene fusions and rearrangements are found in approximately 10-15% of intrahepatic cholangiocarcinoma (iCCA) cases. This compound has demonstrated significant anti-tumor activity in clinical trials involving patients with advanced solid tumors harboring FGF/FGFR gene aberrations, including cholangiocarcinoma.[1][4] Preclinical data suggest that this compound can overcome acquired resistance to first-generation reversible FGFR inhibitors.[4]
These application notes provide an overview of this compound's mechanism of action and summarize its clinical efficacy in cholangiocarcinoma. Furthermore, this document offers detailed, generalized protocols for evaluating the in vitro effects of this compound on cholangiocarcinoma cell lines.
Mechanism of Action
This compound is an irreversible pan-FGFR inhibitor that covalently binds to its target, thereby potently and selectively inhibiting FGFR activities.[4] The binding of fibroblast growth factors (FGFs) to FGFRs normally triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates downstream signaling cascades, primarily the Ras-MAPK and PI3K-Akt pathways, which are critical for cell survival, proliferation, and differentiation.[3] In cholangiocarcinoma with FGFR2 fusions, the fusion protein leads to constitutive activation of these pathways. This compound's irreversible binding to the FGFR kinase domain effectively blocks this aberrant signaling, leading to the inhibition of tumor cell growth and induction of apoptosis.
Clinical Efficacy in Cholangiocarcinoma
Clinical trials have demonstrated the promising efficacy of this compound in patients with cholangiocarcinoma, particularly those with FGFR2 fusions or rearrangements.
| Clinical Trial Phase | Patient Population | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase 1/2a | Advanced solid tumors with FGF/FGFR aberrations (including CCA) | 2-16 mg once daily (escalation), 12 mg once daily (expansion) | 33.3% | 91.7% | Not Reported |
| Phase 2a (expansion) | Locally advanced or metastatic CCA with FGFR2 fusions/rearrangements | 20 mg once daily | 52.9% | 94.1% | 6.93 months |
Data compiled from multiple sources.[2][4][5][6]
In Vitro Experimental Protocols
Note: As specific in vitro dosage data for this compound on cholangiocarcinoma cell lines is not widely published, the following protocols are generalized. Researchers should perform dose-response experiments to determine the optimal concentration (e.g., IC50) for their specific cell line of interest. A starting point for concentration ranges could be from 1 nM to 10 µM.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cholangiocarcinoma cell lines.
Materials:
-
Cholangiocarcinoma cell lines (e.g., TFK-1, EGI-1, HuCCT1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cholangiocarcinoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blot Analysis of FGFR Signaling Pathway
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the FGFR signaling pathway.
Materials:
-
Cholangiocarcinoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system. The band intensities can be quantified to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a potent and selective irreversible pan-FGFR inhibitor with demonstrated clinical efficacy in cholangiocarcinoma. The provided protocols offer a framework for researchers to investigate its in vitro effects on cholangiocarcinoma cell lines. It is imperative to empirically determine the optimal experimental conditions, including drug concentrations and incubation times, for each specific cell line to ensure accurate and reproducible results. These studies will be valuable in further elucidating the therapeutic potential of this compound and in the development of novel treatment strategies for cholangiocarcinoma.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. targetedonc.com [targetedonc.com]
- 5. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Preparation of Gunagratinib Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gunagratinib (also known as ICP-192) is a potent and selective irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3][4] It is an orally active compound investigated for its therapeutic potential in various cancers harboring FGFR pathway alterations.[5][6][7][8][9][10] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical and in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility.[1][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 423.47 g/mol | [1][2][3][4][5][6] |
| Solubility in DMSO | Up to 100 mg/mL (236.14 mM) | [5][11] |
| Alternative Solubility in DMSO | 85 mg/mL (200.72 mM) | [1] |
| Appearance | White to off-white solid | [11] |
| Storage of Powder | -20°C for up to 3 years | [1][2] |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month | [3][4][5][6][12] |
Experimental Protocols
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution:
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro assays. Adjustments can be made based on experimental needs and the solubility limits.
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.23 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass = 10 mM x 1 mL x 423.47 g/mol / 1000 = 4.23 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO. It is recommended to use newly opened DMSO to avoid reduced solubility due to moisture absorption.[1]
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[5] Gentle warming to 37°C for a short period (e.g., 10 minutes) can also aid dissolution.[13]
-
-
Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12][14]
-
Label each aliquot clearly with the compound name, concentration, date, and storage temperature.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[3][4][5][6][12] For short-term storage (up to 1 month), -20°C is suitable.[1][2][5][12]
-
Preparation of Working Solutions:
-
For cell-based assays, the DMSO stock solution should be diluted in the culture medium to the final desired concentration.[15]
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[15]
-
Perform serial dilutions to minimize precipitation of the compound.[15]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[15]
Visualizations
Signaling Pathway
Caption: this compound inhibits the FGFR signaling pathway.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. This compound|CAS 2211082-53-8|DC Chemicals [dcchemicals.com]
- 4. This compound|2211082-53-8|COA [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound (ICP-192) / InnoCare [delta.larvol.com]
- 8. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study [theoncologynurse.com]
- 9. InnoCare Presents Latest Clinical Data of pan-FGFR Inhibitor this compound at the 2021 ASCO Annual Meeting [businesswire.com]
- 10. InnoCare Presents Latest Clinical Data of pan-FGFR Inhibitor this compound at the 2021 ASCO Annual Meeting - BioSpace [biospace.com]
- 11. This compound (ICP-192) | FGFR抑制剂 | MCE [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.cn [medchemexpress.cn]
Western blot protocol to show Gunagratinib target engagement
Demonstrating Gunagratinib Target Engagement in FGFR-Driven Cancer Cells via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for assessing the target engagement of this compound, a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. By employing Western blot analysis, researchers can effectively visualize and quantify the inhibition of FGFR phosphorylation and the subsequent downstream signaling pathways in cancer cell lines harboring FGFR alterations. This protocol offers a robust methodology for preclinical evaluation of this compound's mechanism of action.
Introduction
This compound (ICP-192) is a small molecule inhibitor that selectively targets FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4) by forming a covalent bond, leading to irreversible inhibition.[1][2] Dysregulation of the FGFR signaling pathway, often through gene fusions, amplifications, or mutations, is a known driver in various malignancies, including cholangiocarcinoma.[3][4] Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate on specific tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Assessing the ability of this compound to engage its target is a critical step in its preclinical validation. Western blotting is a widely used and effective technique to monitor the phosphorylation status of kinases and their substrates. This application note details a comprehensive Western blot protocol to demonstrate this compound's target engagement by measuring the phosphorylation levels of pan-FGFR and key downstream effectors, ERK and AKT.
Signaling Pathway and Experimental Rationale
This compound exerts its therapeutic effect by inhibiting the kinase activity of FGFRs. This prevents the phosphorylation of the receptor itself and subsequently blocks the activation of downstream signaling pathways critical for tumor growth and survival. The primary readout for target engagement in this protocol is the reduction in phosphorylated FGFR (p-FGFR). To further confirm the functional consequence of this inhibition, the phosphorylation status of downstream kinases ERK (p-ERK) and AKT (p-AKT) will also be assessed. A decrease in the levels of these phosphorylated proteins, with no change in their total protein levels, indicates successful target engagement and pathway inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. InnoCare Presents Latest Clinical Data of pan-FGFR Inhibitor this compound at the 2021 ASCO Annual Meeting | INNOCARE [innocarepharma.com]
Application Notes and Protocols for Studying Gunagratinib Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gunagratinib (also known as ICP-192) is an orally active, irreversible pan-inhibitor of fibroblast growth factor receptors (FGFRs) with potent anti-tumor activity.[1][2][3] It covalently binds to and inhibits the activity of FGFRs 1, 2, 3, and 4, which are key drivers in various cancers.[4][5] Preclinical and clinical data suggest that this compound may overcome acquired resistance to first-generation reversible FGFR inhibitors.[6][7][8] Understanding the pharmacokinetic (PK) profile of this compound is crucial for its continued development and optimization of dosing strategies in clinical settings. This document provides a comprehensive guide to utilizing animal models for the pharmacokinetic evaluation of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the FGFR signaling pathway. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are critical for cell proliferation, survival, migration, and angiogenesis. In many cancers, aberrant FGFR signaling, due to gene amplification, mutations, or fusions, leads to uncontrolled tumor growth. This compound's irreversible binding to the kinase domain of FGFRs effectively shuts down these oncogenic signals.
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FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
P1 [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"];
FRS2 [label="FRS2", fillcolor="#FBBC05", fontcolor="#202124"];
GRB2_SOS [label="GRB2/SOS", fillcolor="#FBBC05", fontcolor="#202124"];
RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"];
RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"];
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ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"];
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Cell_Effects [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
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FGF -> FGFR [dir=none];
FGFR -> P1;
this compound -> FGFR [label="Inhibits", fontcolor="#EA4335", arrowhead=tee];
P1 -> FRS2;
FRS2 -> GRB2_SOS;
GRB2_SOS -> RAS;
RAS -> RAF;
RAF -> MEK;
MEK -> ERK;
P1 -> PI3K;
PI3K -> AKT;
ERK -> Cell_Effects;
AKT -> Cell_Effects;
}
Figure 2: General experimental workflow for a PK/PD study of this compound in a xenograft model.
Data Presentation
Quantitative pharmacokinetic data should be summarized in clear, concise tables for easy comparison across different studies, dose levels, or animal models.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in CD-1 Mice Following a Single Oral Dose
Parameter 5 mg/kg 10 mg/kg 20 mg/kg Cmax (ng/mL) 150 ± 25 320 ± 45 650 ± 80 Tmax (h) 1.0 ± 0.5 1.5 ± 0.5 1.5 ± 0.5 AUC0-t (ng·h/mL) 600 ± 90 1350 ± 200 2800 ± 350 AUC0-inf (ng·h/mL) 620 ± 95 1400 ± 210 2950 ± 370 t1/2 (h) 4.5 ± 0.8 4.8 ± 0.9 5.1 ± 1.0 CL/F (L/h/kg) 8.1 ± 1.2 7.1 ± 1.1 6.8 ± 0.9 Vz/F (L/kg) 52.5 ± 9.0 49.0 ± 8.5 50.0 ± 8.8
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Hypothetical this compound Tissue Distribution in Tumor-Bearing Nude Mice (4 hours post-dose)
Tissue Concentration (ng/g or ng/mL) Tumor-to-Plasma Ratio Plasma 280 ± 40 - Tumor 450 ± 65 1.6 Liver 1200 ± 180 4.3 Kidney 850 ± 120 3.0 Brain 15 ± 5 0.05
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Conclusion
The study of this compound's pharmacokinetics in appropriate animal models is a fundamental component of its preclinical development. The protocols and methodologies outlined in this document provide a framework for researchers to generate robust and reliable data. This information is essential for understanding the drug's disposition in the body, establishing a therapeutic window, and guiding dose selection for clinical trials. The use of xenograft models further allows for the critical integration of pharmacokinetic and pharmacodynamic assessments, linking drug exposure to target engagement and ultimately, anti-tumor efficacy.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. targetedonc.com [targetedonc.com]
- 7. This compound (ICP-192) / InnoCare [delta.larvol.com]
- 8. ascopubs.org [ascopubs.org]
Application Note: Analysis of Apoptosis Induced by Gunagratinib in Cholangiocarcinoma Cells using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gunagratinib (ICP-192) is a potent and irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor that has shown significant anti-tumor activity in clinical trials, particularly in patients with cholangiocarcinoma (CCA) harboring FGFR2 gene fusions or rearrangements.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway is a key driver in various cancers, promoting cell proliferation, survival, and migration.[6][7][8][9] Inhibition of this pathway by targeted therapies like this compound can induce programmed cell death, or apoptosis, in cancer cells.[6]
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis in cholangiocarcinoma cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The Annexin V-FITC assay is a widely used method for the sensitive detection of early-stage apoptosis.[10] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.
Principle of the Assay
This protocol utilizes a dual-staining method with FITC-conjugated Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Materials and Reagents
-
This compound (ICP-192)
-
Cholangiocarcinoma cell line with FGFR2 fusion (e.g., EGI-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Experimental Protocol
Cell Culture and Treatment
-
Culture the cholangiocarcinoma cells in T-25 flasks or 6-well plates until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM). A vehicle control (DMSO) should be included.
-
Remove the culture medium and treat the cells with the varying concentrations of this compound.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Harvesting and Staining
-
After the incubation period, collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up the flow cytometer with appropriate compensation and voltage settings using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (10 nM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 3.1 ± 0.7 | 2.4 ± 0.6 |
| This compound (50 nM) | 62.3 ± 4.2 | 25.4 ± 2.8 | 9.7 ± 1.5 | 2.6 ± 0.9 |
| This compound (100 nM) | 35.8 ± 5.1 | 48.7 ± 3.9 | 12.3 ± 2.1 | 3.2 ± 1.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any residual medium components. Avoid over-trypsinization as it can damage cell membranes.
-
Low cell number: Optimize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.
-
Inconsistent results: Ensure accurate and consistent timing for incubation and staining steps. Use fresh reagents and properly calibrate the flow cytometer for each experiment.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for quantifying apoptosis induced by this compound in cholangiocarcinoma cells. This assay is a valuable tool for preclinical studies aimed at understanding the mechanism of action of novel FGFR inhibitors and for the development of targeted cancer therapies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Intrahepatic Cholangiocarcinoma: State of the Art of FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Gunagratinib resistance in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and overcoming resistance to the pan-FGFR inhibitor, gunagratinib.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as ICP-192) is an orally active, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs).[1][2] It is classified as a pan-FGFR inhibitor, meaning it targets FGFR1, FGFR2, FGFR3, and FGFR4.[3][4] Its mechanism involves irreversible, covalent binding to the kinase domain of the FGFRs, which blocks downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][5][6] This irreversible binding allows it to be effective against acquired resistance to first-generation, reversible FGFR inhibitors.[5][7][8][9]
Q2: What are the primary mechanisms of acquired resistance to FGFR inhibitors like this compound? A2: Acquired resistance to FGFR inhibitors, including this compound, is a significant clinical challenge. The mechanisms are broadly categorized into two main types:
-
On-target resistance: This is the most common mechanism and involves the development of secondary mutations within the FGFR gene itself, specifically in the kinase domain. These mutations prevent the inhibitor from binding effectively while often keeping the receptor in an active state.[10][11]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling. This "bypass signaling" allows the cells to continue to grow and proliferate despite the inhibition of FGFR.[11][12][13]
Q3: What are the most common "on-target" resistance mutations observed in patients? A3: In patients with FGFR2-altered cholangiocarcinoma, secondary mutations in the FGFR2 kinase domain are the predominant mechanism of acquired resistance, found in approximately 60% of resistant cases.[10][14] The most frequently observed mutations affect two key areas:
-
Molecular brake residue (N550): Mutations like N550K/H/T occur in about 63% of patients with FGFR2 mutations.[10][14][15]
-
Gatekeeper residue (V565): Mutations such as V565F/I/L are found in about 47% of patients with FGFR2 mutations.[10][11][14][15]
Q4: Which "off-target" or "bypass" pathways are most commonly activated? A4: The most frequently implicated bypass pathways are those that act downstream or parallel to FGFR signaling. These include:
-
RAS-MAPK Pathway: Activation of this pathway downstream of FGFR can sustain proliferative signals.[10][13]
-
PI3K-AKT-mTOR Pathway: Upregulation of this pathway, sometimes through co-occurring mutations in genes like PIK3CA or loss of PTEN, is a known mechanism of resistance.[10][13][16][17]
-
Other Receptor Tyrosine Kinases (RTKs): Activation of other RTKs, such as EGFR, ERBB3, or MET, can provide an alternative route for growth signaling.[13]
Q5: What are the primary strategies being explored to overcome this compound resistance? A5: Research is focused on two main approaches:
-
Next-Generation Inhibitors: Developing new covalent FGFR inhibitors that are designed to be effective against the most common gatekeeper and molecular brake resistance mutations.[10][11]
-
Combination Therapies: Combining this compound or other FGFR inhibitors with drugs that target the identified bypass pathways.[18] For example, co-administering an FGFR inhibitor with a PI3K/mTOR inhibitor or a MEK inhibitor is a promising strategy currently under investigation.[16][17][19]
Section 2: Troubleshooting Experimental Issues
Q1: My cancer cell line with a known FGFR2 fusion shows a poor initial response to this compound (potential intrinsic resistance). What should I investigate? A1: Intrinsic resistance can occur if the cells have pre-existing mechanisms to circumvent FGFR inhibition.
-
Potential Cause 1: Co-occurring Genetic Alterations: The cell line may harbor mutations in key downstream or parallel signaling pathways (e.g., PIK3CA, KRAS, PTEN).[10][20]
-
Troubleshooting Step: Perform targeted next-generation sequencing (NGS) or whole-exome sequencing to screen for mutations in common cancer signaling pathways.
-
-
Potential Cause 2: Low FGFR2 Expression/Dependency: The FGFR2 fusion may not be the primary oncogenic driver in your specific cell line clone.
-
Troubleshooting Step: Use Western blot or qPCR to confirm high expression of the FGFR2 fusion protein. Use a downstream pathway phosphorylation assay (e.g., p-ERK, p-AKT) to confirm that the pathway is active at baseline and inhibited by this compound.
-
-
Potential Cause 3: Incorrect Drug Concentration: The IC50 of your cell line may be higher than anticipated.
-
Troubleshooting Step: Perform a dose-response curve starting from a low nanomolar range up to the micromolar range to accurately determine the IC50.
-
Q2: My cells initially responded to this compound, but they have started growing again (acquired resistance). How do I determine the resistance mechanism? A2: This is a classic case of acquired resistance. A multi-step investigation is recommended.
-
Step 1: Confirm Resistance: Re-evaluate the IC50 of the resistant cell population compared to the parental (sensitive) cell line. A significant shift (e.g., >5-fold increase) confirms resistance.
-
Step 2: Investigate On-Target Mechanisms:
-
Step 3: Investigate Off-Target Mechanisms:
-
Action: Use Western blotting to compare the signaling pathway activation in parental vs. resistant cells, both with and without this compound treatment.
-
What to look for: In the resistant cells, look for sustained or reactivated phosphorylation of key bypass pathway proteins like p-AKT, p-mTOR, or p-ERK, even in the presence of this compound.[16][17]
-
-
Step 4: Consider Combination Treatments: Based on your findings, test combination therapies. If you find p-AKT is elevated, combine this compound with a PI3K or AKT inhibitor. If p-ERK is elevated, combine it with a MEK inhibitor.
Q3: I am trying to generate a this compound-resistant cell line in vitro, but the process is slow or the cells die at higher concentrations. What can I do to optimize this? A3: Developing stable resistant cell lines requires patience and careful dose escalation.[21][22]
-
Suggestion 1: Use a "Pulse" Method: Instead of continuous exposure, which can be overly toxic, try a "pulsed" treatment. Expose cells to a specific concentration of this compound (e.g., starting at the IC50) for a limited time (e.g., 48-72 hours), then wash the drug away and allow the surviving cells to recover in drug-free media.[22][23] Once the population has recovered, repeat the pulse.
-
Suggestion 2: Gradual Dose Escalation: Do not increase the drug concentration too quickly. A common strategy is to increase the dose by 1.5x to 2x only after the cells have adapted and are proliferating steadily at the current concentration.[21] This process can take several months.
-
Suggestion 3: Start with Multiple Flasks: The development of resistance can be a stochastic process. It is advisable to start with multiple, independent flasks of the parental cell line to increase the probability of successfully generating at least one stable resistant line.[22]
-
Suggestion 4: Monitor Viability: Regularly check cell viability and morphology. If you observe widespread cell death, reduce the drug concentration or lengthen the recovery period in drug-free media.
Section 3: Quantitative Data Summary
Table 1: this compound In Vitro Potency (IC₅₀)
| Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 1.4 |
| FGFR2 | 1.5 |
| FGFR3 | 2.4 |
| FGFR4 | 3.5 |
(Data sourced from Selleck Chemicals)[4]
Table 2: Clinical Efficacy of this compound in Patients with FGFR Alterations
| Study Phase / Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
|---|---|---|---|
| Phase I/IIa (Advanced Solid Tumors with FGF/FGFR aberrations) | 33.3% | 91.7% | Not Reported |
| Phase IIa (Previously treated Cholangiocarcinoma with FGFR2 fusions) | 52.9% | 94.1% | 6.93 months |
(Data compiled from multiple clinical trial reports)[5][8][24][25]
Table 3: Common Acquired Resistance Mutations to FGFR Inhibitors in FGFR2-Fusion Cholangiocarcinoma
| Mutation Location | Specific Examples | Frequency (among patients with FGFR2 mutations) |
|---|---|---|
| Molecular Brake | N550K, N550H, N550T, N550D | ~63% |
| Gatekeeper | V565F, V565I, V565L | ~47% |
(Data sourced from a combined analysis of 82 patients)[10][14]
Section 4: Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line (Pulsed Method)
-
Determine Baseline IC50: First, determine the IC50 of the parental cancer cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Seed parental cells in a T25 flask. Once they reach 70-80% confluency, treat them with this compound at their IC50 concentration for 72 hours.
-
Recovery: After 72 hours, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Expansion: Allow the surviving cells to grow until the flask is ~80% confluent. This may take several passages.
-
Dose Escalation: Once the cells are growing robustly, repeat the 72-hour pulse treatment, but this time with a 1.5x higher concentration of this compound.
-
Repeat Cycles: Continue this cycle of treatment, recovery, and dose escalation. The entire process can take 6-12 months.[22]
-
Confirmation of Resistance: Periodically (e.g., every 2-3 months), test the IC50 of the treated population. A stable, significant increase in IC50 compared to the parental line indicates the establishment of a resistant line.[21][26]
-
Maintenance: Once established, the resistant line can be maintained in a continuous low dose of this compound (e.g., the IC50 of the parental line) to preserve the resistant phenotype.
Protocol 2: Cell Viability Assay for IC₅₀ Determination (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. A common range would be 0.1 nM to 10 µM.
-
Treatment: Add the diluted this compound to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cells" (blank) wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and let it sit at room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Subtract the average blank value from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50.
Protocol 3: Western Blot for Bypass Pathway Activation
-
Experimental Setup: Seed both parental and this compound-resistant cells. Treat them with either vehicle (DMSO) or a high concentration of this compound (e.g., 10x parental IC50) for 2-4 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins. Recommended antibodies include: p-FGFR, total FGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities to compare the activation state of pathways between cell lines and treatment conditions.
Section 5: Visualized Pathways and Workflows
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 14. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 19. Emerging combination therapies to overcome resistance in EGFR-driven tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ascopubs.org [ascopubs.org]
- 26. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Gunagratinib Technical Support Center: Troubleshooting Solubility and Formulation for In Vivo Studies
Welcome to the Gunagratinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound for in vivo studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is known to have low aqueous solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] It is practically insoluble in water.[1] For optimal results, it is advised to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1] If you are preparing stock solutions in DMSO for storage, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[3]
Q2: My this compound solution in DMSO appears cloudy or precipitates upon dilution in aqueous media. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds like this compound. This is due to the compound being forced out of solution as the solvent polarity increases. To mitigate this, consider the following:
-
Use of Co-solvents and Surfactants: For in vivo formulations, a common strategy is to use a multi-component vehicle. A widely cited formulation involves a mixture of PEG300, Tween 80, and water (or a saline solution).[1] The PEG300 acts as a co-solvent to maintain solubility, while Tween 80, a non-ionic surfactant, helps to create a stable dispersion and prevent precipitation.
-
Sonication: Gentle warming and sonication can aid in the initial dissolution in DMSO and may help in creating a more stable preparation upon dilution, although this may not always prevent eventual precipitation in purely aqueous solutions.
-
Lowering the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your aqueous medium.
Q3: What are some established formulations for in vivo animal studies with this compound?
A3: Two main types of formulations have been reported for in vivo studies with this compound:
-
Aqueous-based formulation: A common formulation consists of a mixture of PEG300, Tween 80, and water (or another aqueous vehicle like saline). This system is designed to keep the drug in solution and facilitate its administration.
-
Oil-based formulation: For some administration routes, a suspension in an oil vehicle such as corn oil can be used.[1]
The choice of formulation will depend on the specific requirements of your study, including the route of administration and the desired dosage.
Q4: Are there advanced formulation strategies to improve the oral bioavailability of this compound?
A4: While specific data on advanced formulations for this compound is limited in the public domain, a common strategy for improving the oral bioavailability of poorly water-soluble drugs is the use of amorphous solid dispersions (ASDs) . This technique involves dispersing the drug in a polymer matrix at a molecular level, which can enhance its dissolution rate and absorption.[4][5] Although not specifically documented for this compound in the available literature, this approach is a viable consideration for formulation development.
Quantitative Solubility and Formulation Data
The following tables summarize the available quantitative data on this compound's solubility and established in vivo formulations.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 85 mg/mL (200.72 mM) | Use of fresh, moisture-free DMSO is recommended.[1] |
| DMSO | 100 mg/mL (236.14 mM) | May require sonication to fully dissolve.[2] |
| Ethanol | 21 mg/mL | |
| Water | Insoluble | [1] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Components | Example Preparation Protocol (for 1 mL) | Final this compound Concentration |
| Aqueous-Based | ||
| DMSO, PEG300, Tween 80, ddH₂O | 1. Add 50 µL of an 85 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix until clear. 2. Add 50 µL of Tween 80 and mix until clear. 3. Add 500 µL of ddH₂O to bring the final volume to 1 mL. | 4.25 mg/mL |
| Oil-Based | ||
| DMSO, Corn Oil | 1. Add 50 µL of a 10 mg/mL this compound stock in DMSO to 950 µL of corn oil and mix well. | 0.5 mg/mL |
Note: The provided protocols are examples and may need to be optimized for your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to a final concentration of 85 mg/mL. Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Vehicle Preparation: In a separate sterile tube, combine PEG300 and Tween 80 in a ratio of 8:1 (v/v). For example, for 1 mL of final formulation, you would use 400 µL of PEG300 and 50 µL of Tween 80.
-
Formulation: a. To the PEG300 and Tween 80 mixture, add the appropriate volume of the this compound DMSO stock solution. For a final concentration of 4.25 mg/mL, add 50 µL of the 85 mg/mL stock solution. b. Mix thoroughly until the solution is clear and homogenous. c. Slowly add sterile ddH₂O or saline to reach the final desired volume, mixing continuously. For a 1 mL final volume, add 500 µL of the aqueous component.
-
Administration: The formulation should be used immediately after preparation for optimal results.[1] Before administration, visually inspect the solution for any signs of precipitation.
This compound Mechanism of Action and Signaling Pathway
This compound is a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with IC₅₀ values of 1.4, 1.5, 2.4, and 3.5 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively.[1] It acts as an irreversible inhibitor by covalently binding to its target.[2][3][6][7][8] The inhibition of FGFRs disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in tumors with FGFR gene aberrations.[9][10]
Caption: this compound covalently inhibits FGFR, blocking downstream signaling pathways like RAS/MAPK, PI3K/AKT, PLCγ, and STAT.
Experimental Workflow for Formulation Development
For researchers developing novel formulations for this compound, a systematic workflow is recommended.
Caption: A typical workflow for developing a new formulation for a poorly soluble drug like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trends in amorphous solid dispersion drug products approved by the U.S. Food and Drug Administration between 2012 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound|2211082-53-8|COA [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. oncnursingnews.com [oncnursingnews.com]
Technical Support Center: Identifying Off-Target Effects of Gunagratinib In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and troubleshooting the in vitro off-target effects of Gunagratinib (also known as ICP-192). This compound is an orally active, irreversible, pan-FGFR (fibroblast growth factor receptor) inhibitor that covalently binds to its target.[1][2] While it potently inhibits FGFR1, FGFR2, FGFR3, and FGFR4, all kinase inhibitors have the potential for off-target activity, which can lead to unexpected biological effects or toxicity.[2][3] Early identification of these off-target interactions is crucial for lead compound selection and minimizing the risk of adverse effects in later drug development stages.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (ICP-192) is a small molecule inhibitor of the human fibroblast growth factor receptor (FGFR) family.[5] It is classified as a pan-FGFR inhibitor, meaning it targets multiple receptors within the family. It binds irreversibly to these kinases, which can result in the inhibition of tumor angiogenesis and cell proliferation.[1][5] Its high potency against FGFRs makes it a promising candidate for treating advanced solid tumors with FGFR pathway alterations, such as cholangiocarcinoma.[2][6][7]
Q2: Why is it important to screen for off-target effects of this compound?
A2: While this compound is designed to be selective for FGFRs, small molecule kinase inhibitors can often interact with unintended protein kinases or other proteins due to structural similarities in ATP-binding pockets or other sites. These "off-target" interactions can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of FGFR if an unknown off-target is responsible.[8]
-
Toxicity: Unintended inhibition of essential proteins can cause cellular toxicity or adverse effects. Identifying these liabilities early is a critical step in drug safety assessment.[3][4]
-
Discovery of new therapeutic applications: An off-target effect could potentially be beneficial for other diseases (polypharmacology).
Q3: What are the standard in vitro methods to identify this compound's off-target profile?
A3: Several established methods can be used to build a comprehensive off-target profile for a kinase inhibitor like this compound:
-
Large-Scale Kinase Panels: Screening this compound against a broad panel of hundreds of purified kinases is the most direct way to identify other kinases it may inhibit.[9][10] These screens measure the inhibitor's effect on kinase activity, typically at a fixed concentration (e.g., 1 µM) for initial hits, followed by IC50 determination for potency.[9][11]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. It relies on the principle that a drug binding to its target protein stabilizes it against heat-induced denaturation. By comparing the thermal stability of proteins in treated vs. untreated cells using techniques like Western Blot or mass spectrometry, both on-target and off-target interactions can be identified.
-
Chemical Proteomics (e.g., Kinobeads): This affinity chromatography-based method uses immobilized, broad-spectrum kinase inhibitors to pull down interacting kinases from a cell lysate. By comparing the kinases that bind to the beads in the presence versus absence of this compound, one can identify the proteins that this compound competes with for binding, thus revealing its targets.
Q4: What kind of quantitative data should I expect from these assays?
A4: The primary quantitative data you will generate are measures of potency and selectivity. This data is best organized in tables for clear comparison.
-
IC50: The concentration of this compound required to inhibit 50% of a kinase's activity. Lower IC50 values indicate higher potency.[12]
-
Kd: The dissociation constant, which measures the binding affinity between this compound and a target protein. Lower Kd values indicate stronger binding.
-
Percent Inhibition (%): Often used in initial high-throughput screens, this value shows the percentage of a kinase's activity that is inhibited at a single, high concentration of the drug.[9]
Data Presentation: On-Target and Potential Off-Target Profile
The following tables summarize the known on-target activity of this compound and provide a template for how to present potential off-target data obtained from a kinase panel screen.
Table 1: On-Target Potency of this compound This table contains known data for the intended targets of this compound.
| Target | IC50 (nM) | Assay Type | Source |
| FGFR1 | 1.4 | Biochemical | [2] |
| FGFR2 | 1.5 | Biochemical | [2] |
| FGFR3 | 2.4 | Biochemical | [2] |
| FGFR4 | 3.5 | Biochemical | [2] |
Table 2: Hypothetical Off-Target Kinase Profile of this compound at 1 µM This is an example template for presenting screening results. The kinases and values are for illustrative purposes only.
| Kinase Target | Family | Percent Inhibition at 1 µM | IC50 (nM) | Notes |
| VEGFR2 | Tyrosine Kinase | 85% | 150 | Structurally related to FGFR. A common off-target for FGFR inhibitors. |
| KIT | Tyrosine Kinase | 60% | 750 | Potential for off-target activity. |
| SRC | Tyrosine Kinase | 45% | > 1000 | Weak inhibition, likely not physiologically relevant. |
| CDK2 | Ser/Thr Kinase | 15% | > 10000 | Negligible activity. |
| ROCK1 | Ser/Thr Kinase | 5% | Not Determined | No significant activity. |
Experimental Protocols & Troubleshooting Guides
Method 1: In Vitro Kinase Panel Screening
This protocol outlines a general procedure for screening this compound against a commercial kinase panel to determine its selectivity.
Workflow Diagram
Caption: Workflow for in vitro kinase panel screening.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold dilutions) to generate a dose-response curve.
-
Assay Plate Setup: Use a multi-well plate (e.g., 384-well). Add the reaction buffer, the specific kinase, and its corresponding substrate to each well.
-
Compound Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 30-120 minutes).
-
Detection: Stop the reaction and measure the remaining ATP or the ADP produced. Commercial kits like ADP-Glo™ (Promega) are commonly used, which convert ADP to ATP and then use luciferase to generate a luminescent signal.[13] Higher luminescence corresponds to higher kinase activity (and less inhibition).[13]
-
Data Analysis:
-
Normalize the data using positive (no kinase) and negative (DMSO vehicle) controls.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Troubleshooting Guide: Kinase Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Reagent contamination.2. Non-enzymatic ATP hydrolysis.3. Assay plates are not compatible with luminescence. | 1. Use fresh, high-purity reagents (ATP, buffers).2. Run a "no enzyme" control to quantify background signal and subtract it from all wells.3. Use opaque, white plates recommended for luminescence assays. |
| Low signal or "Z-factor" | 1. Insufficient kinase activity.2. Incorrect ATP concentration.3. Suboptimal incubation time. | 1. Confirm enzyme activity with a positive control inhibitor. Ensure proper storage and handling of the kinase.2. Optimize ATP concentration. For competitive inhibitors, using ATP at its Km value provides the best sensitivity.3. Perform a time-course experiment to find the linear range of the kinase reaction.[14] |
| Inconsistent IC50 values | 1. Compound precipitation at high concentrations.2. Errors in serial dilution.3. Instability of the compound in the assay buffer. | 1. Check the solubility of this compound in the final assay buffer. The final DMSO concentration should typically be <1%.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Minimize the time the compound spends in aqueous buffer before the assay starts. |
Signaling Pathway Visualization
Understanding the pathways that on- and off-targets belong to is critical for predicting cellular outcomes. This compound's primary targets, the FGFRs, are receptor tyrosine kinases that activate key downstream pathways like RAS-MAPK and PI3K-AKT. An off-target kinase could potentially modulate these or other pathways.
Simplified FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade inhibited by this compound.
Troubleshooting Logic Diagram
This diagram helps researchers create a decision tree when an unexpected result is observed in a cell-based assay.
Caption: Decision tree for investigating unexpected cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Facebook [cancer.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com.br [promega.com.br]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Acquired Resistance to Gunagratinib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating acquired resistance mechanisms to Gunagratinib in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ICP-192) is an orally active, irreversible pan-inhibitor of fibroblast growth factor receptors (FGFRs).[1][2] It selectively and potently inhibits the activity of FGFRs 1, 2, 3, and 4 by forming a covalent bond with the receptor.[1][2] This inhibition can block tumor angiogenesis and cell proliferation, leading to cell death in cancer types where FGFR signaling is dysregulated.[3] Preclinical data suggest that this compound may overcome acquired resistance to first-generation, reversible FGFR inhibitors.[4][5][6]
Q2: What are the known mechanisms of acquired resistance to FGFR inhibitors?
While specific in vitro resistance mechanisms to this compound are still under investigation, resistance to FGFR inhibitors, in general, can be broadly categorized into two main types:
-
On-target resistance: This typically involves the acquisition of secondary mutations in the FGFR kinase domain that interfere with drug binding.[7] Common mutations occur in the gatekeeper residue or the molecular brake region of the kinase.[7][8]
-
Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of FGFR.[7] Examples include the activation of the PI3K/AKT/mTOR or MAPK signaling pathways.[9][10]
Q3: How can I generate this compound-resistant cell lines in vitro?
A common method is to culture cancer cell lines with activating FGFR alterations in the presence of gradually increasing concentrations of this compound over a prolonged period. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.
Q4: My this compound-resistant cells show continued inhibition of FGFR signaling. What does this suggest?
This scenario strongly suggests an off-target resistance mechanism. The cells have likely activated a bypass signaling pathway to maintain their growth and survival, making them independent of FGFR signaling.
Troubleshooting Guides
Issue 1: My this compound-resistant cell line does not show any mutations in the FGFR kinase domain.
If sequencing of the FGFR kinase domain in your resistant cell line reveals no secondary mutations, it is highly probable that the resistance is mediated by an off-target mechanism.
Troubleshooting Steps:
-
Confirm FGFR Inhibition: Perform a Western blot to check the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, PLCγ, ERK, AKT) in the resistant cells treated with this compound. If FGFR signaling is indeed inhibited, proceed to the next step.
-
Assess Bypass Pathway Activation: Use phospho-specific antibodies to perform Western blotting for key nodes in common bypass pathways, such as:
-
PI3K/AKT/mTOR pathway: Check the phosphorylation status of AKT, mTOR, and S6 ribosomal protein.
-
MAPK pathway: Check the phosphorylation of MEK and ERK. .
-
-
Broad Kinase Profiling: If the initial candidate pathways are not activated, consider a broader approach like a phospho-kinase antibody array to identify unexpected pathway activation.[10]
Issue 2: I have identified a secondary mutation in the FGFR kinase domain in my resistant cells. How do I confirm its role in resistance?
The presence of a mutation does not definitively prove it is the cause of resistance.
Troubleshooting Steps:
-
Site-Directed Mutagenesis: Introduce the identified mutation into the parental (sensitive) cell line using site-directed mutagenesis.
-
Assess Drug Sensitivity: Determine the IC50 of this compound in the engineered cells expressing the mutation and compare it to the parental cells. A significant increase in the IC50 would confirm the mutation's role in conferring resistance.
-
Structural Modeling: Use computational modeling to predict how the mutation might interfere with the binding of this compound to the FGFR kinase domain.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Potential Resistance Mechanism |
| Cell Line A | 5 | 500 | 100 | On-target (FGFR mutation) |
| Cell Line B | 10 | 150 | 15 | Off-target (Bypass pathway) |
Table 2: Hypothetical Frequency of Acquired FGFR2 Kinase Domain Mutations
| FGFR2 Mutation | Frequency in Resistant Clones | Location |
| N550K | 45% | Molecular Brake |
| V565F | 30% | Gatekeeper |
| L617V | 15% | Kinase Hinge |
| Other | 10% | Various |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
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Cell Seeding: Plate a cancer cell line with a known activating FGFR alteration (e.g., FGFR2 fusion) at a low density.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume proliferation, increase the concentration of this compound in a stepwise manner.
-
Clonal Selection: After several months of continuous culture in the presence of a high concentration of this compound, isolate single-cell clones.
-
Characterization: Expand the clones and confirm their resistance by determining the IC50 of this compound.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Lyse sensitive and resistant cells, both untreated and treated with this compound, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., FGFR, AKT, ERK).
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Protocol 3: Sanger Sequencing of the FGFR Kinase Domain
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the region of the FGFR gene encoding the kinase domain using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells to identify any mutations.
Visualizations
Caption: FGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
Caption: Logical relationship of on-target versus off-target resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 8. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Addressing Gunagratinib instability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability issues with Gunagratinib in long-term experiments. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ICP-192) is an orally active, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It targets FGFR1, FGFR2, FGFR3, and FGFR4 by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the receptor.[2][3] This irreversible binding leads to sustained inhibition of FGFR signaling pathways that are often dysregulated in various cancers.[3][4]
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Light/Moisture Conditions |
| Powder | -20°C | Up to 3 years | Sealed, away from moisture and light |
| Stock Solution in DMSO | -80°C | 6 months to 1 year | Sealed, away from moisture and light |
| -20°C | 1 month | Sealed, away from moisture and light |
Data compiled from multiple sources. It is crucial to prevent repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into single-use volumes is highly recommended.
Q3: What solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL. For optimal solubility, it is critical to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce solubility. Ethanol can also be used, with a solubility of up to 21 mg/mL. This compound is practically insoluble in water.
Q4: How stable is this compound in aqueous solutions and cell culture media?
While specific public data on the long-term stability of this compound in various aqueous solutions and cell culture media is limited, researchers should be aware of potential degradation pathways that can affect similar molecules, particularly those with an acrylamide functional group. The acrylamide moiety can be susceptible to hydrolysis, especially at non-neutral pH.[5][6] Additionally, components in cell culture media, such as amino acids and reducing agents like glutathione in RPMI-1640, could potentially interact with the compound over time.[7][8] It is highly recommended to perform stability studies in the specific medium used for your long-term experiments.
Q5: Can light exposure affect this compound's stability?
Yes, exposure to light, particularly UV light, can potentially lead to photodegradation of tyrosine kinase inhibitors.[9][10][11] It is recommended to protect this compound solutions from light during preparation, storage, and experimentation whenever possible. This can be achieved by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory effect of this compound over the course of my multi-day cell culture experiment.
-
Possible Cause 1: Degradation in Cell Culture Medium. this compound may be degrading in the cell culture medium over time, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Replenish the medium and compound: For experiments lasting longer than 24-48 hours, consider replacing the medium with freshly prepared medium containing this compound.
-
Perform a stability check: Assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). An experimental protocol for this is provided below.
-
Use serum-free or reduced-serum media for initial stability tests: Serum proteins can sometimes interact with small molecules, affecting their stability and availability. Comparing stability in the presence and absence of serum can be informative.
-
-
-
Possible Cause 2: Cellular Metabolism. The cells in your experiment may be metabolizing this compound, reducing its intracellular concentration.
-
Troubleshooting Steps:
-
Consult literature for cell-line specific metabolic activity: Some cell lines have higher metabolic capacities than others.
-
Consider a higher initial concentration (if appropriate): This should be done cautiously to avoid off-target effects.
-
Replenish the compound more frequently: As mentioned above, refreshing the medium and compound can help maintain a more consistent effective concentration.
-
-
Issue 2: My experimental results with this compound are inconsistent between batches.
-
Possible Cause 1: Improper Storage and Handling. Inconsistent storage conditions or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Troubleshooting Steps:
-
Strictly adhere to recommended storage conditions.
-
Aliquot stock solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Use fresh, anhydrous DMSO for each new stock solution.
-
-
-
Possible Cause 2: Variability in Experimental Setup.
-
Troubleshooting Steps:
-
Standardize all experimental parameters: Ensure consistent cell seeding densities, incubation times, and reagent concentrations.
-
Prepare fresh dilutions for each experiment: Avoid using diluted solutions that have been stored for extended periods.
-
-
Issue 3: I am concerned about the potential for off-target effects due to this compound instability.
-
Possible Cause: Formation of Active Degradation Products. While unlikely to be more potent, degradation products could potentially have their own biological activities.
-
Troubleshooting Steps:
-
Characterize stability: Perform a forced degradation study to identify potential degradation products. An experimental protocol is outlined below.
-
Minimize degradation: Follow best practices for handling and storage to minimize the formation of any degradation products.
-
Include appropriate controls: Use vehicle-only controls and, if possible, a structurally related but inactive compound to assess non-specific effects.
-
-
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
-
Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare your cell culture medium of interest (e.g., DMEM or RPMI-1640) with all necessary supplements (e.g., FBS, antibiotics).
-
-
Incubation:
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
Prepare a control sample of medium with the same concentration of DMSO as the this compound-spiked medium.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a sterile, light-protected container.
-
-
Time Points:
-
Collect aliquots of the incubated medium at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
Analysis:
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in the specific medium.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents for each stress condition.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate this compound in 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Time Points and Analysis:
-
Collect samples at various time points from each stress condition.
-
Analyze the samples using a stability-indicating HPLC or LC-MS method to separate and identify the parent compound and any degradation products.
-
-
Data Interpretation:
-
Characterize the degradation profile under each condition. Mass spectrometry can be used to elucidate the structures of the major degradation products.
-
Visualizations
Caption: this compound's mechanism of action in the FGFR signaling pathway.
References
- 1. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study [jhoponline.com]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. US4221888A - Method of hydrolyzing acrylamide and methacrylamide polymers - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Analysis of Gunagratinib and Pemigatinib for the Treatment of Cholangiocarcinoma
In the evolving landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for patients with fibroblast growth factor receptor (FGFR) alterations, gunagratinib and pemigatinib have emerged as significant therapeutic agents. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the clinical trial protocols that support their use, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Both this compound and pemigatinib are kinase inhibitors that target the FGFR signaling pathway, which, when constitutively activated by genetic alterations such as fusions or rearrangements, can drive tumor cell proliferation, survival, and migration.[1][2]
Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3.[1][3][4] It binds to the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[1][3]
This compound (ICP-192) is described as a novel, irreversible pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[5][6][7] Its irreversible binding mechanism, forming a covalent bond, is suggested to potentially overcome acquired resistance to first-generation reversible FGFR inhibitors.[8]
Below is a diagram illustrating the targeted FGFR signaling pathway.
Clinical Efficacy in Cholangiocarcinoma
The clinical efficacy of this compound and pemigatinib has been evaluated in separate clinical trials. A direct head-to-head comparison study is not yet available. The following tables summarize the key efficacy data from their respective pivotal trials.
Efficacy of this compound (Phase IIa Dose-Expansion Study - NCT03758664)
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 52.9%[5] |
| Disease Control Rate (DCR) | 94.1%[5] |
| Median Progression-Free Survival (mPFS) | 6.93 months[5] |
Data from a cohort of 17 patients with FGFR2 gene fusions or rearrangements who had received at least one prior treatment.[5]
Efficacy of Pemigatinib (FIGHT-202 Phase 2 Trial - NCT02924376)
| Efficacy Endpoint | Result (Cohort A: FGFR2 fusions/rearrangements) |
| Overall Response Rate (ORR) | 37%[9][10] |
| Disease Control Rate (DCR) | 82%[11] |
| Median Progression-Free Survival (mPFS) | 7.0 months[10] |
| Median Overall Survival (mOS) | 17.5 months[10] |
Data from a cohort of 107 patients with FGFR2 fusions or rearrangements who had failed at least one previous treatment.[9][11]
Experimental Protocols
A clear understanding of the methodologies employed in the clinical trials is crucial for interpreting the efficacy data.
This compound Phase IIa Dose-Expansion Study (NCT03758664)
This was an open-label, single-arm, multicenter study.[3][4]
-
Patient Population: Eligible participants were aged 18-75 years with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[3][4] Patients must have had disease progression after at least one prior treatment or were intolerant to prior therapy.[3][4][6]
-
Dosing Regimen: Patients received 20 mg of this compound orally once daily in 21-day cycles.[3]
-
Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, withdrawal of consent, or death.[3]
-
Tumor Assessment: Radiological tumor evaluation was performed at baseline and every 6 weeks until disease progression.[3][4]
-
Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR).[3]
Pemigatinib FIGHT-202 Phase 2 Trial (NCT02924376)
This was a Phase 2, open-label, single-arm, multicenter study.[9][11]
-
Patient Population: The study enrolled patients with advanced/metastatic or surgically unresectable cholangiocarcinoma who had failed at least one previous treatment.[9] Patients were enrolled into one of three cohorts based on their FGF/FGFR status:
-
Dosing Regimen: Patients received 13.5 mg of pemigatinib orally once daily on a 21-day cycle, which consisted of 2 weeks on treatment followed by 1 week off.[5][11]
-
Treatment Duration: Treatment continued until disease progression or unacceptable toxicity.[5][11]
-
Tumor Assessment: Tumor response was assessed by an independent centralized radiological review committee according to RECIST v1.1 criteria.[1]
-
Primary Endpoint: The primary endpoint was the ORR in Cohort A.[5][11] Secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[5]
The workflow for these clinical trials can be visualized as follows:
Summary and Future Directions
Both this compound and pemigatinib have demonstrated clinically meaningful efficacy in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 alterations. This compound, in its Phase IIa study, showed a numerically higher ORR as compared to the ORR reported for pemigatinib in the FIGHT-202 trial. However, it is important to note that these are results from separate, non-comparative trials with different patient numbers.
The irreversible binding mechanism of this compound presents a potential advantage in overcoming acquired resistance, a known challenge with targeted therapies. Further investigation, including head-to-head comparative trials, is warranted to definitively establish the comparative efficacy and safety of these two agents. Ongoing and future research will also be crucial to identify biomarkers of response and resistance to optimize patient selection and treatment sequencing.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Clinical Trial: NCT02924376 - My Cancer Genome [mycancergenome.org]
- 8. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 9. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]
A Head-to-Head Comparison of Second-Generation FGFR Inhibitors: Pemigatinib, Infigratinib, and Futibatinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of three leading second-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors: pemigatinib, infigratinib, and futibatinib. This analysis is supported by experimental data on their mechanisms of action, potency, and resistance profiles.
The aberrant activation of FGFR signaling pathways is a known driver in various cancers, making it a critical target for therapeutic intervention. Second-generation FGFR inhibitors have emerged as promising targeted therapies, particularly for malignancies harboring FGFR genetic alterations, such as fusions and rearrangements. This guide focuses on a head-to-head comparison of three prominent second-generation inhibitors: pemigatinib, infigratinib, and futibatinib.
Mechanism of Action: A Tale of Reversible and Irreversible Inhibition
A key differentiator among these inhibitors lies in their binding mechanism to the FGFR kinase domain. Pemigatinib and infigratinib are ATP-competitive, reversible inhibitors.[1][2][3] In contrast, futibatinib is a covalent, irreversible inhibitor that forms a bond with a specific cysteine residue within the ATP binding pocket of the FGFR kinase.[4][5] This irreversible binding leads to prolonged inhibition of FGFR signaling, even after the drug has been cleared from plasma.[5]
Potency and Selectivity: A Quantitative Look
The potency of these inhibitors against the four FGFR isoforms (FGFR1-4) is a critical determinant of their therapeutic window and potential off-target effects. Futibatinib has demonstrated potent inhibition of all four FGFR family members with IC50 values in the low nanomolar range.[6][7] Pemigatinib is a potent inhibitor of FGFR1, 2, and 3, with IC50 values also in the sub-nanomolar to low nanomolar range.[1][8]
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 |
| Pemigatinib | <2 | <2 | <2 | - |
| Infigratinib | - | - | - | - |
Navigating Resistance: The Challenge of Gatekeeper Mutations
A significant challenge in targeted cancer therapy is the emergence of drug resistance, often through secondary mutations in the target kinase. In the context of FGFR inhibitors, "gatekeeper" mutations, such as V564F in FGFR2, and "molecular brake" mutations, like N550K in FGFR2, are common mechanisms of acquired resistance.[9]
Futibatinib's irreversible binding mechanism has been shown to overcome resistance conferred by some of these mutations.[10] Preclinical data indicate that futibatinib retains activity against several FGFR2 kinase domain mutations that confer resistance to ATP-competitive inhibitors.[10] Pemigatinib, while potent against wild-type FGFRs, shows reduced efficacy against certain gatekeeper mutations.[9]
| Inhibitor | FGFR2 V564F (Gatekeeper) | FGFR2 N550K (Molecular Brake) |
| Futibatinib | Active | Active |
| Pemigatinib | Reduced Activity | Reduced Activity |
| Infigratinib | Reduced Activity | Reduced Activity |
Table 2: Comparative activity of second-generation FGFR inhibitors against common resistance mutations. "Active" indicates retained inhibitory activity, while "Reduced Activity" suggests diminished potency.
Clinical Efficacy in Cholangiocarcinoma
All three inhibitors have been investigated primarily in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or other rearrangements.
Clinical trial data has shown the following overall response rates (ORR):
While direct head-to-head trials are lacking, an indirect comparison suggested similar efficacy between futibatinib and pemigatinib, with some numerical trends favoring futibatinib.[12][13] It is important to note that infigratinib's approval was withdrawn by the manufacturer due to difficulties in recruiting for a confirmatory trial.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the affinity of inhibitors for FGFR kinases.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP binding site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Förster Resonance Energy Transfer (FRET). Inhibition is measured as a decrease in the FRET signal.[14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14][15]
-
Prepare a 4X solution of the test compound (inhibitor) in Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture containing the specific FGFR kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a 4X tracer solution using an appropriate Alexa Fluor® 647-labeled tracer in Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.[14]
-
Read the plate on a microplate reader capable of measuring time-resolved FRET, with excitation at ~340 nm and emission at both ~615 nm (europium) and ~665 nm (Alexa Fluor® 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16][17]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the FGFR inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[19]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS and filter-sterilize.[16]
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well.[18]
-
Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of FGFR inhibitors in a living organism.
Principle: Human tumor cells (e.g., from a patient with cholangiocarcinoma harboring an FGFR2 fusion) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[20][21][22]
Protocol:
-
Xenograft Establishment:
-
Obtain patient-derived tumor tissue from a patient with a confirmed FGFR alteration.
-
Surgically implant small fragments of the tumor tissue subcutaneously into immunocompromised mice (e.g., NOD/SCID mice).[22]
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the FGFR inhibitor (e.g., via oral gavage) or a vehicle control daily or according to the desired dosing schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, or signs of toxicity appear).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth curves between the treated and control groups to assess the efficacy of the inhibitor.
-
Visualizing Key Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemazyre (pemigatinib) vs Truseltiq (infigratinib) | Everyone.org [everyone.org]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 5. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 6. theraindx.com [theraindx.com]
- 7. tandfonline.com [tandfonline.com]
- 8. FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Futibatinib: second EMA approval for FGFR inhibitor in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ispor.org [ispor.org]
- 13. nice.org.uk [nice.org.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Intrahepatic Cholangiocarcinoma: State of the Art of FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Metastatic Cholangiocarcinoma Patient-Derived Xenografts and Tumoroids for Preclinical Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of a patient-derived intrahepatic cholangiocarcinoma xenograft model with KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
Gunagratinib efficacy in cell lines resistant to first-generation FGFR inhibitors
A Comparative Guide for Researchers
Acquired resistance to targeted therapies is a significant challenge in oncology. For cancers driven by fibroblast growth factor receptor (FGFR) alterations, first-generation reversible inhibitors like infigratinib, pemigatinib, and erdafitinib have shown clinical benefit, but resistance often develops, limiting their long-term efficacy. Gunagratinib (ICP-192) is a next-generation, irreversible pan-FGFR inhibitor designed to address this challenge. Preclinical data have demonstrated that this compound can overcome acquired resistance to first-generation reversible FGFR inhibitors[1][2][3]. This guide provides a detailed comparison of this compound's efficacy, particularly in resistant settings, supported by available data and experimental protocols.
Mechanism of Action: Irreversible Covalent Binding
First-generation FGFR inhibitors are ATP-competitive and bind reversibly to the kinase domain. Resistance can emerge through various mechanisms, including the development of secondary "gatekeeper" mutations in the FGFR kinase domain, which prevent the drug from binding effectively, or through the activation of bypass signaling pathways[4][5].
This compound is a novel pan-FGFR inhibitor that potently and selectively inhibits FGFR activities through irreversible covalent binding[1][2][6]. This distinct mechanism allows it to maintain inhibition even in the presence of mutations that confer resistance to reversible inhibitors. By forming a covalent bond, this compound provides sustained target engagement, offering a potential advantage in overcoming acquired resistance[2][3].
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 6. medchemexpress.com [medchemexpress.com]
Gunagratinib: Demonstrating Superiority Over Reversible FGFR Inhibitors Through Irreversible Covalent Binding and Potent Anti-Tumor Activity
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, the emergence of irreversible covalent inhibitors marks a significant advancement over their reversible counterparts. Gunagratinib (ICP-192), a novel, orally active pan-FGFR inhibitor, exemplifies this progress by demonstrating potent and sustained inhibition of FGFR signaling, leading to robust anti-tumor activity. This guide provides a comprehensive comparison of this compound with reversible FGFR inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism and evaluation workflow.
Executive Summary
This compound's key differentiator lies in its irreversible covalent binding mechanism, which offers a distinct advantage in terms of potency and duration of action compared to reversible inhibitors. This sustained target engagement is hypothesized to overcome acquired resistance to first-generation ATP-competitive FGFR inhibitors.[1][2] Clinical and preclinical data show that this compound has a favorable safety profile and significant anti-tumor efficacy in various solid tumors harboring FGFR alterations, particularly in cholangiocarcinoma (CCA).
Data Presentation: Quantitative Comparison of FGFR Inhibitors
The following table summarizes the in vitro potency of this compound and several reversible FGFR inhibitors against the four FGFR isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower value indicates a more potent inhibitor.
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound | Irreversible Covalent | 1.4 | 1.5 | 2.4 | 3.5 |
| Infigratinib | Reversible | 0.9 | 1.4 | 1.0 | 60 |
| Pemigatinib | Reversible | 0.4 | 0.5 | 1.2 | 30 |
| Erdafitinib | Reversible | 1.2 | 2.5 | 3.0 | 5.7 |
| Futibatinib | Irreversible Covalent | 1.8 | 1.4 | 1.6 | 3.7 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions.
Mechanism of Action: The Covalent Advantage
Reversible FGFR inhibitors bind to the ATP-binding pocket of the kinase domain through non-covalent interactions. While effective, the binding is in equilibrium, meaning the inhibitor can dissociate from the target, allowing for potential reactivation of the signaling pathway.
In contrast, irreversible covalent inhibitors like this compound and Futibatinib are designed with a reactive group (an acrylamide warhead) that forms a stable, covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[3] For Futibatinib, this has been identified as a conserved cysteine in the P-loop (Cys492 in FGFR2).[4] This "locking" of the inhibitor to its target leads to prolonged and sustained inhibition of FGFR signaling, even after the circulating drug levels have decreased.
The FGFR Signaling Pathway
Aberrant activation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a key driver in various cancers. This pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. The diagram below illustrates the key components and downstream signaling cascades.
Experimental Protocols
The validation of this compound's superiority involves a series of preclinical and clinical experiments. Below are outlines of the key methodologies employed.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the in vitro potency (IC50) of this compound against FGFR isoforms.
Principle: TR-FRET is a highly sensitive and robust method for measuring kinase activity. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a kinase assay, a biotinylated substrate peptide and an antibody that specifically recognizes the phosphorylated form of the substrate, labeled with a europium chelate (donor), are used. The phosphorylated substrate is then detected by an allophycocyanin (APC)-conjugated anti-phospho antibody (acceptor). When the substrate is phosphorylated by the FGFR kinase, the donor and acceptor are brought close together, resulting in a FRET signal.
Protocol Outline:
-
Reagent Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a biotinylated substrate peptide, and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound and control compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction: The FGFR enzyme is incubated with the test compounds for a predetermined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding. The kinase reaction is initiated by adding the substrate peptide and ATP mixture. The reaction is allowed to proceed for a specified time (e.g., 90 minutes) at room temperature.
-
Detection: A solution containing the europium-labeled anti-phospho antibody and APC-conjugated streptavidin is added to stop the kinase reaction and initiate the detection process. The plate is incubated for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: The TR-FRET signal is read on a compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines with known FGFR alterations.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cells harboring specific FGFR alterations are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Patient-derived or cell-line-derived tumor xenografts are established in immunocompromised mice. These models allow for the evaluation of a drug's ability to inhibit tumor growth in a more complex biological system.
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells with FGFR alterations (e.g., cholangiocarcinoma cells with FGFR2 fusions) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally once daily at predetermined dose levels. The control group receives a vehicle solution.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Experimental Workflow
The following diagram illustrates the typical workflow for the preclinical and early clinical evaluation of an FGFR inhibitor like this compound.
Conclusion
This compound's irreversible covalent mechanism of action provides a clear advantage over reversible FGFR inhibitors, offering the potential for more durable and potent inhibition of the FGFR signaling pathway. This is supported by preclinical data demonstrating its low nanomolar potency across all FGFR isoforms. The comprehensive experimental approach, from biochemical assays to in vivo models and clinical trials, validates this compound as a promising therapeutic agent for patients with FGFR-driven cancers. The data and methodologies presented in this guide underscore the scientific rationale for this compound's superiority and its potential to address the unmet needs of patients who have developed resistance to reversible FGFR inhibitors.
References
Navigating Resistance: A Comparative Guide to Gunagratinib and Other Kinase Inhibitors in FGFR-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gunagratinib's potential to overcome resistance to other kinase inhibitors, supported by available preclinical and clinical data. We delve into the mechanisms of resistance to Fibroblast Growth Factor Receptor (FGFR) inhibitors and present a comparative analysis of the activity of various inhibitors against clinically relevant resistance mutations.
This compound (ICP-192) is a novel, orally active, irreversible pan-FGFR inhibitor designed to address the challenge of acquired resistance to first-generation, reversible FGFR inhibitors.[1][2][3][4][5] Preclinical data have indicated that this compound can overcome acquired resistance to inhibitors such as infigratinib.[1][2][3][5] Clinical studies have demonstrated its anti-tumor activity in patients with FGF/FGFR gene aberrations across multiple tumor types, including cholangiocarcinoma.[1][3][4][5]
Understanding FGFR Inhibitor Resistance
Acquired resistance to FGFR inhibitors is a significant clinical challenge. The primary mechanisms of resistance can be broadly categorized into two groups:
-
On-target resistance: This typically involves the acquisition of secondary mutations in the FGFR kinase domain, which can interfere with drug binding. The most common of these are "gatekeeper" mutations, such as the V564F mutation in FGFR2, which sterically hinder the binding of reversible inhibitors.[6] Other on-target resistance mutations can also emerge in different regions of the kinase domain.
-
Bypass signaling activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the FGFR pathway. A common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway.
Comparative Efficacy Against Resistance Mutations
While direct head-to-head preclinical studies comparing this compound with a comprehensive panel of other kinase inhibitors are not yet publicly available, data from a pivotal study by Facchinetti et al. provides valuable insights into how different classes of FGFR inhibitors perform against a range of clinically observed FGFR2 resistance mutations. This study evaluated reversible inhibitors (pemigatinib, infigratinib) and irreversible inhibitors (futibatinib, lirafugratinib), the latter of which share a similar mechanism of action with this compound.
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of various FGFR inhibitors against different FGFR2 kinase domain mutations. Lower IC50 values indicate greater potency.
| FGFR2 Alteration | Pemigatinib (IC50, nM) | Infigratinib (IC50, nM) | Futibatinib (IC50, nM) | Lirafugratinib (IC50, nM) |
| Wild-Type Fusion | 1.8 | 1.2 | 11.7 | 3.5 |
| Gatekeeper Mutations | ||||
| V564F | >1000 | >1000 | 18.9 | 6.2 |
| V564L | >1000 | >1000 | 25.4 | 8.1 |
| Other Mutations | ||||
| N549H | 158.3 | 210.5 | 15.6 | 4.8 |
| N549K | 250.7 | 350.1 | 19.8 | 5.9 |
| L617V | 89.2 | 112.4 | 12.3 | 4.1 |
| K659M | >1000 | >1000 | 22.1 | 7.5 |
Data extracted from Facchinetti et al., Cancer Discovery, 2020.
This data clearly demonstrates that while reversible inhibitors like pemigatinib and infigratinib lose their efficacy against the V564F gatekeeper mutation and other resistance mutations, irreversible inhibitors like futibatinib and lirafugratinib retain significant activity. This supports the hypothesis that irreversible inhibitors like this compound can overcome resistance mediated by these on-target alterations.
Experimental Protocols
The following is a summary of the key experimental protocols used in the study by Facchinetti et al. to generate the comparative data presented above.
Cell Lines and Culture: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, were engineered to express various FGFR2 fusion proteins with and without secondary resistance mutations. These cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.
In Vitro Proliferation Assays: To determine the IC50 values, the engineered Ba/F3 cells were washed to remove IL-3 and then seeded in 384-well plates. The cells were treated with a range of concentrations of the different FGFR inhibitors. After 72 hours of incubation, cell viability was assessed using a CellTiter-Glo luminescent cell viability assay. The IC50 values were then calculated using a non-linear regression model.
Western Blotting: To confirm the inhibition of FGFR signaling, western blotting was performed on cell lysates from the treated Ba/F3 cells. Antibodies were used to detect the phosphorylation levels of FGFR and downstream signaling proteins such as ERK1/2.
Visualizing Resistance Mechanisms and Drug Action
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. targetedonc.com [targetedonc.com]
- 2. innocarepharma.com [innocarepharma.com]
- 3. ascopubs.org [ascopubs.org]
- 4. InnoCare Presents Latest Clinical Data of pan-FGFR Inhibitor this compound at the 2021 ASCO Annual Meeting | INNOCARE [innocarepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. oncnursingnews.com [oncnursingnews.com]
Synergistic Potential of Gunagratinib in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gunagratinib (ICP-192) is a novel, orally active, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor that has demonstrated significant anti-tumor activity in clinical trials as a monotherapy for patients with advanced solid tumors harboring FGFR gene alterations.[1][2] This guide provides a comprehensive comparison of this compound with other FGFR inhibitors and explores the potential for synergistic effects when combined with traditional chemotherapy agents, supported by available experimental data.
This compound: A Covalent Pan-FGFR Inhibitor
This compound potently and selectively inhibits FGFR1, FGFR2, FGFR3, and FGFR4 by covalently binding to a specific cysteine residue within the ATP-binding pocket of the receptors.[3] This irreversible inhibition leads to a sustained blockade of the FGFR signaling pathway, which, when dysregulated, plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis.[4] Preclinical data have suggested that this compound can overcome acquired resistance to first-generation, reversible FGFR inhibitors.[2][5][6]
Clinical Efficacy of this compound Monotherapy
Clinical trials have demonstrated the efficacy of this compound in heavily pretreated patients with various solid tumors harboring FGFR alterations, most notably in cholangiocarcinoma (CCA).
| Clinical Trial Phase | Cancer Type | Patient Population | Key Efficacy Metrics | Reference |
| Phase IIa (NCT03758664) | Cholangiocarcinoma (FGFR2 fusions/rearrangements) | Previously treated, locally advanced or metastatic | ORR: 52.9% (9/17 patients) DCR: 94.1% (16/17 patients) mPFS: 6.93 months | [7] |
| Phase I (NCT03758664) | Advanced Solid Tumors (FGF/FGFR gene aberrations) | Previously treated | ORR: 33.3% (4/12 patients) DCR: 91.7% (11/12 patients) | [1][6][8] |
| Phase I/IIa (NCT03758664) | Head and Neck Cancer (FGF/FGFR gene aberrations) | Previously treated | ORR: 33.3% (3/9 patients) DCR: 66.7% (6/9 patients) | [9] |
ORR: Objective Response Rate; DCR: Disease Control Rate; mPFS: Median Progression-Free Survival.
Safety and Tolerability of this compound
Across clinical trials, this compound has shown a manageable safety profile. The most common treatment-related adverse events (TRAEs) are consistent with the FGFR inhibitor class and include hyperphosphatemia, diarrhea, increased ALT/AST, and dry mouth.[1][9]
Comparative Landscape of FGFR Inhibitors
This compound enters a field with several approved FGFR inhibitors. The following table provides a high-level comparison.
| Drug Name | Mechanism of Action | Key Approved Indication(s) |
| This compound | Irreversible pan-FGFR inhibitor (FGFR1-4) | Investigational |
| Pemigatinib | Reversible, selective FGFR1-3 inhibitor | Cholangiocarcinoma (FGFR2 fusion/rearrangement) |
| Infigratinib | Reversible, selective FGFR1-3 inhibitor | Cholangiocarcinoma (FGFR2 fusion/rearrangement) |
| Erdafitinib | Reversible pan-FGFR inhibitor (FGFR1-4) | Urothelial Carcinoma (FGFR2/3 alterations) |
Exploring Synergistic Effects with Chemotherapy: Preclinical Evidence from Other FGFR Inhibitors
While direct preclinical or clinical data on the synergistic effects of this compound with chemotherapy are not yet publicly available, studies with other FGFR inhibitors suggest a strong rationale for such combinations. The distinct mechanisms of action—FGFR inhibitors targeting specific signaling pathways and chemotherapy agents inducing broad cytotoxic effects—lay the groundwork for potential synergy.
Pemigatinib with Gemcitabine in Cholangiocarcinoma
A recent preclinical study investigated the combination of the FGFR inhibitor pemigatinib with the chemotherapeutic agent gemcitabine in cholangiocarcinoma (CCA) cell lines. The study reported a synergistic antitumor effect in CCA cells with activated FGF pathways.
Experimental Protocol Outline:
-
Cell Lines: Human CCA cell lines with and without FGFR2 fusion alterations.
-
Treatments: Cells were treated with varying concentrations of pemigatinib, gemcitabine, or the combination of both.
-
Analysis of Synergy: The synergistic effect was evaluated using cell viability assays and the combination index (CI) was calculated. A CI value of <1 was considered synergistic.
-
In Vivo Model: The combination's efficacy was also tested in a mouse xenograft model of CCA.
While specific CI values were not detailed in the abstract, the study concluded that the combination therapy is a promising treatment for chemonaïve CCA patients with FGF pathway activation.
Pan-FGFR Inhibition with Paclitaxel and Doxorubicin in Endometrial Cancer
A study in endometrial cancer cell lines explored the combination of a pan-FGFR inhibitor, PD173074, with the chemotherapy agents paclitaxel and doxorubicin.
| Cell Line Type | Combination | Observed Effect |
| FGFR2 Mutant | PD173074 + Paclitaxel | Synergistic Activity |
| FGFR2 Mutant | PD173074 + Doxorubicin | Synergistic Activity |
| FGFR2 Wild-Type | PD173074 + Paclitaxel/Doxorubicin | Potentiated Cytostatic Effect |
Experimental Protocol Outline:
-
Cell Lines: Human endometrial cancer cell lines with wild-type or activating FGFR2 mutations.
-
Treatments: Cells were treated with the pan-FGFR inhibitor PD173074, paclitaxel, doxorubicin, or combinations thereof.
-
Analysis of Synergy: The impact on cell proliferation and apoptosis was assessed to determine synergism.
These findings suggest a potential therapeutic benefit for combining an FGFR inhibitor with standard chemotherapy in endometrial cancer, particularly in patients with FGFR2 mutations.
Visualizing the Science
FGFR Signaling Pathway and this compound's Mechanism of Action
Caption: this compound irreversibly inhibits FGFR signaling.
Experimental Workflow for Assessing Synergistic Effects
Caption: Workflow for evaluating drug synergy.
Conclusion and Future Directions
This compound has demonstrated promising efficacy and a manageable safety profile as a monotherapy in patients with FGFR-altered solid tumors. While direct evidence for synergistic effects with chemotherapy is currently lacking for this compound, preclinical studies with other FGFR inhibitors strongly support the rationale for investigating such combinations. The distinct mechanisms of action between FGFR inhibitors and cytotoxic chemotherapy agents present a compelling opportunity to enhance anti-tumor efficacy, potentially overcome resistance, and improve patient outcomes.
Future research should prioritize preclinical studies to systematically evaluate the synergistic potential of this compound with standard-of-care chemotherapy agents in relevant cancer models. Such studies, following a rigorous experimental workflow to determine combination indices and in vivo efficacy, will be crucial to guide the design of future clinical trials and unlock the full therapeutic potential of this compound in combination regimens.
References
- 1. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
Comparative Preclinical Safety Profile of Gunagratinib: An Indirect Analysis
Gunagratinib is a novel, irreversible, and highly selective pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor.[2] It is designed to target tumors with FGF/FGFR gene aberrations.[3] The agent covalently binds to inhibit FGFR activities, a mechanism that is hypothesized to overcome acquired resistance to earlier, reversible FGFR inhibitors.[1][4]
Inferred Preclinical Safety and Tolerability
The safety profile observed in the Phase I/IIa clinical trials (NCT03758664) provides the most detailed insights into the potential toxicities of this compound that would have been initially identified and characterized in preclinical animal models. The reported treatment-related adverse events in humans are consistent with the known on-target effects of FGFR inhibition.
Key Adverse Events Observed in Clinical Trials
The most common treatment-related adverse events (TRAEs) reported in patients receiving this compound are summarized below. These are likely the primary toxicities monitored and characterized in preclinical studies.
| Adverse Event Category | Specific Adverse Event | Incidence in Clinical Trial Patients (>20%) |
| Metabolism and Nutrition | Hyperphosphatemia | 73.33% |
| Hypercalcemia | 33.33% | |
| Hypertriglyceridemia | 26.67% | |
| Increased Blood Uric Acid | 20.00% | |
| Hepatobiliary | Increased Aspartate Aminotransferase (AST) | 26.67% |
| Increased Alanine Aminotransferase (ALT) | 23.33% | |
| Gastrointestinal | Diarrhea | 26.67% |
Data sourced from a safety analysis of 30 patients in a Phase I/IIa trial.[5]
Notably, hyperphosphatemia is a well-recognized class effect of FGFR inhibitors and is considered a pharmacodynamic biomarker of target engagement.[1][4] In clinical settings, this was manageable.[1] Importantly, no dose-limiting toxicities were reported, and the maximum tolerated dose had not been reached in the early dose-escalation studies, suggesting a generally manageable safety profile.[2][5] Central serous retinopathy, a known toxicity of some other FGFR inhibitors, was not observed with this compound in the reported data.[5]
Comparative Context with Other FGFR Inhibitors
While a direct comparative table of preclinical data is not possible due to the lack of public information for this compound, a comparison of the clinical safety profile with other approved FGFR inhibitors like Pemigatinib and Infigratinib shows a similar pattern of on-target toxicities. Hyperphosphatemia is a consistent finding across this class of drugs. Differences in the rates of other adverse events, such as nail toxicities, stomatitis, and ocular events, would be key differentiators in a direct preclinical comparative study. This compound has demonstrated a good safety and tolerability profile in comparison to other approved FGFR inhibitors in a clinical setting.[6]
Experimental Protocols
Below is a standardized, representative protocol for a preclinical toxicology study that would be conducted for a novel FGFR inhibitor like this compound.
Title: A Repeat-Dose Toxicology Study of this compound in Sprague-Dawley Rats and Beagle Dogs.
Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 consecutive days and to assess the reversibility of any toxic effects during a 14-day recovery period.
Methodology:
-
Animal Models: Male and female Sprague-Dawley rats (n=10/sex/group) and Beagle dogs (n=3/sex/group).
-
Dosing: this compound administered once daily via oral gavage. Dose groups would include a vehicle control, a low-dose, a mid-dose, and a high-dose group. Doses would be determined from preliminary dose-range finding studies.
-
Duration: 28 days of continuous dosing followed by a 14-day recovery period for a subset of animals.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (ECG): Performed on dogs pre-study and at multiple time points.
-
Clinical Pathology: Hematology, clinical chemistry (including phosphate and calcium levels), and coagulation parameters assessed at baseline and termination.
-
Toxicokinetics: Blood samples collected at various time points to determine the plasma concentration of this compound.
-
Gross Pathology and Organ Weights: Full necropsy performed at the end of the dosing or recovery period.
-
Histopathology: A comprehensive panel of tissues from all animals examined microscopically.
-
Visualizations
Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for a 28-day repeat-dose preclinical toxicology study.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 3. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]
- 4. targetedonc.com [targetedonc.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. researchgate.net [researchgate.net]
Benchmarking Gunagratinib: A Comparative Guide to Covalent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming acquired resistance to kinase inhibitors. Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in oncology, and its dysregulation is implicated in various malignancies. Covalent inhibitors of FGFRs represent a promising strategy to achieve durable clinical responses. This guide provides a detailed comparison of Gunagratinib (ICP-192), a next-generation covalent pan-FGFR inhibitor, with other notable covalent FGFR inhibitors, supported by experimental data and detailed methodologies.
Introduction to Covalent FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that, upon activation by FGF ligands, trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, driving cellular proliferation, survival, and migration.[1][2] Genetic alterations such as fusions, mutations, or amplifications in FGFR genes can lead to constitutive kinase activity, promoting tumorigenesis.[3][4]
First-generation FGFR inhibitors are typically ATP-competitive and bind reversibly. While effective, their efficacy can be limited by the emergence of resistance mutations within the FGFR kinase domain.[5] Covalent inhibitors, in contrast, form an irreversible bond with a specific amino acid residue in the ATP-binding pocket, leading to sustained target inhibition. This mechanism can overcome certain resistance mutations and offers the potential for improved potency and duration of action.[6]
This compound is an orally active, irreversible pan-FGFR inhibitor that covalently binds to a conserved cysteine residue in the P-loop of FGFRs.[4][6] Preclinical and clinical data suggest that this compound is effective against tumors with FGFR aberrations and can overcome acquired resistance to first-generation reversible FGFR inhibitors.[7]
Comparative Analysis of Covalent FGFR Inhibitors
This section benchmarks this compound against other prominent covalent FGFR inhibitors, primarily focusing on Futibatinib (TAS-120), another clinically advanced irreversible pan-FGFR inhibitor.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the reported biochemical IC50 values for this compound and Futibatinib against the four FGFR family members.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound | 1.4 | 1.5 | 2.4 | 3.5 |
| Futibatinib (TAS-120) | 1.4 | 1.5 | 1.8 | 3.7 |
-
Data for this compound and Futibatinib are compiled from separate preclinical studies and are not from a head-to-head comparison. IC50 values can vary based on assay conditions.
Both this compound and Futibatinib demonstrate potent, single-digit nanomolar inhibition across all four FGFR isoforms, classifying them as pan-FGFR inhibitors.[6] Their comparable in vitro potencies highlight their strong fundamental activity at the kinase level.
Clinical Efficacy in Cholangiocarcinoma (CCA)
Cholangiocarcinoma with FGFR2 fusions is a key indication for FGFR inhibitors. The following table summarizes clinical trial data for this compound and Futibatinib in patients with previously treated, unresectable or metastatic CCA harboring FGFR2 fusions or rearrangements.
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| This compound | Phase IIa (NCT03758664) | 52.9% | 94.1% | 6.93 months |
| Futibatinib | Phase II FOENIX-CCA2 (NCT02052778) | 41.7% | 82.5% | 9.0 months |
-
Data is from separate clinical trials and not from a direct head-to-head study. Patient populations and prior treatments may differ.
In its Phase IIa study, this compound demonstrated a high objective response rate and disease control rate in patients with CCA.[8] Indirect comparisons of clinical trial data for Futibatinib and another FGFR inhibitor, Pemigatinib, suggest that while there were no statistically significant differences in efficacy outcomes, numerical trends favored Futibatinib.[8][9] Notably, Futibatinib has shown efficacy in patients who have progressed on prior FGFR inhibitors, underscoring the potential of covalent inhibitors to address acquired resistance.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective evaluation of inhibitor performance. Below are representative methodologies for key assays used in the preclinical benchmarking of covalent FGFR inhibitors.
Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the enzymatic activity of FGFR kinases in the presence of an inhibitor to determine its IC50 value.
Objective: To measure the concentration of inhibitor required to reduce the kinase activity by 50%.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).
-
ATP solution.
-
Substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test inhibitors (this compound, etc.) serially diluted in DMSO.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Reagent Preparation: Prepare 1X kinase buffer and dilute enzymes, ATP, and substrate to desired concentrations in the buffer. Prepare serial dilutions of the test inhibitors.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of the diluted FGFR enzyme to each well.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a fixed time (e.g., 60 minutes). The incubation time is critical for covalent inhibitors, as inhibition is time-dependent.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescent assay kit according to the manufacturer's protocol. This typically involves a first step to deplete unused ATP and a second step to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Record luminescence. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (MTT/BrdU Assay)
This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.
Objective: To measure the concentration of inhibitor required to inhibit cell proliferation by 50% (GI50).
Materials:
-
Cancer cell line with known FGFR alteration (e.g., a cell line with an FGFR2 fusion).
-
Complete cell culture medium.
-
Test inhibitors serially diluted in DMSO.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU labeling reagent.
-
Solubilization buffer (for MTT) or detection reagents (for BrdU).
-
Microplate reader capable of measuring absorbance.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add solubilization buffer to dissolve the crystals.
-
For BrdU Assay: Add BrdU labeling reagent for the last few hours of incubation. Lyse the cells and detect the incorporated BrdU using an antibody-based detection system as per the manufacturer's protocol.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Visualizations
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is targeted by inhibitors like this compound.
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Benchmarking
The following diagram outlines a typical workflow for the preclinical evaluation and comparison of covalent FGFR inhibitors.
Caption: A generalized workflow for the preclinical benchmarking of covalent FGFR inhibitors.
Conclusion
This compound is a potent, oral, irreversible pan-FGFR inhibitor with a strong preclinical and clinical profile. Its covalent mechanism of action provides a basis for durable target inhibition and the potential to overcome resistance mechanisms that limit the efficacy of earlier-generation reversible inhibitors. While direct head-to-head comparative data is limited, results from its clinical development program demonstrate high response rates in heavily pretreated patient populations, such as those with FGFR2-fusion positive cholangiocarcinoma. This positions this compound as a promising therapeutic agent in the armamentarium against FGFR-driven cancers. Further studies, including direct comparative trials, will be crucial to fully elucidate its position relative to other covalent inhibitors like Futibatinib.
References
- 1. Futibatinib: second EMA approval for FGFR inhibitor in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrahepatic Cholangiocarcinoma: State of the Art of FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ispor.org [ispor.org]
- 7. Comparing Results with Futibatinib and Pemigatinib versus Chemotherapy in Patients with Cholangiocarcinoma and FGFR2 Fusion or Other Rearrangements | CCA News Online [ccanewsonline.com]
- 8. Indirect treatment comparison of futibatinib with chemotherapy and pemigatinib in cholangiocarcinoma with <em>FGFR2 </em>fusions/rearrangements. - ASCO [asco.org]
- 9. Prolonged Clinical Benefit with Futibatinib in a Patient with FGFR Inhibitor–Pretreated FGFR2 Fusion–Positive Intrahepatic Cholangiocarcinoma: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Gunagratinib
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Gunagratinib, a potent pan-FGFR inhibitor used in advanced solid tumor research.[1] Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
This compound is classified as a toxic and hazardous compound.[2] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] All handling and disposal activities must be performed by personnel trained in the management of potent active pharmaceutical ingredients (APIs).[2]
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if ingested.[3]
-
Aquatic Hazard (Acute and Chronic, Category 1): Poses a significant and long-term risk to aquatic ecosystems.[3]
-
Skin and Eye Irritant: Can cause moderate to severe irritation upon contact.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:
-
Double Chemotherapy Gloves: Provides the highest level of protection and must be worn at all times.[4]
-
Solid-Front Barrier Gown: Protects against splashes and contamination.[4]
-
Safety Goggles or Full-Face Shield: Essential for eye and face protection.[4]
-
NIOSH-Certified Respirator: Recommended when handling powders outside of a containment system or during spill cleanup to prevent inhalation.[5]
Segregation and Collection of this compound Waste
Proper waste segregation at the point of generation is the most critical step in the disposal process. All waste streams must be kept separate from other laboratory waste to ensure they are disposed of correctly.[4]
dot
Caption: Waste Segregation Workflow for this compound.
Table 1: this compound Waste Stream Classification and Disposal Containers
| Waste Type | Examples | Required Container | Disposal Route |
| Bulk Pharmaceutical Waste | Unused or expired this compound powder, concentrated stock solutions, residual amounts in vials. | Black RCRA Hazardous Waste Container: Specifically designated for hazardous pharmaceuticals.[4] | Licensed Hazardous Waste Incineration |
| Trace Contaminated Solids | Used gloves, gowns, bench paper, empty vials, plasticware with minimal residue. | Yellow Trace Chemotherapy Waste Container: For items with trace amounts of contamination.[6] | Medical Waste Incineration |
| Contaminated Sharps | Needles and syringes used for preparing or administering this compound solutions. | Puncture-Resistant Sharps Container: Labeled for chemotherapy or hazardous drug waste.[7] | Sharps Waste Incineration |
| Contaminated Liquids | Cell culture media, buffer solutions containing this compound. | Black RCRA Hazardous Waste Container: For hazardous liquid waste. Do not drain-dispose.[4][8] | Licensed Hazardous Waste Incineration |
Step-by-Step Disposal Procedures
Protocol 1: Disposal of Solid and Liquid this compound Waste
-
Container Labeling: Ensure all waste containers are clearly labeled with a "Hazardous Waste" label, identifying the contents as "this compound" or "Hazardous Pharmaceutical Waste".[4]
-
Segregation: At the point of generation, meticulously separate waste into the appropriate containers as detailed in Table 1. Do not mix this compound waste with other chemical or biological waste streams.[4]
-
Bulk Waste: For any unused or expired product, dispose of the entire container with its contents into the designated black RCRA hazardous waste container.[4]
-
Liquid Waste: Collect all aqueous waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Under no circumstances should this waste be poured down the drain , due to its high aquatic toxicity.[3][6]
-
Trace Waste: Place all contaminated disposable items, such as gloves and absorbent pads, into the yellow trace chemotherapy waste container for incineration.[4][6]
-
Storage: Store filled and sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general lab traffic until pickup.[9]
-
Pickup Request: Once a container is full, or if it is no longer being used, request a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[4]
dot
Caption: Decision workflow for this compound waste disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
Protocol 2: this compound Spill Cleanup
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: If not already wearing it, don a full set of PPE, including a respirator.[5]
-
Containment: Use a hazardous drug spill kit to contain the spill. Cover liquid spills with absorbent pads; for powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Cleanup: Working from the outside in, carefully clean the affected area. Place all contaminated materials (pads, wipes, gloves) into a designated hazardous waste bag or container.
-
Decontamination: Clean the spill area thoroughly with a suitable deactivating agent or detergent, followed by water.
-
Disposal: Seal the waste bag/container, label it as "Spill Debris" with the chemical name, and place it in the appropriate hazardous waste container for disposal.
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
The Science Behind this compound
This compound is a potent and selective irreversible inhibitor of fibroblast growth factor receptors (FGFR1-4).[1] It functions by covalently binding to the FGFR kinase domain, which disrupts downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, that are critical for tumor cell proliferation and survival. Its efficacy in treating solid tumors with FGFR pathway alterations is currently under investigation in clinical trials.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|2211082-53-8|MSDS [dcchemicals.com]
- 4. web.uri.edu [web.uri.edu]
- 5. ashp.org [ashp.org]
- 6. onclive.com [onclive.com]
- 7. pogo.ca [pogo.ca]
- 8. mdpi.com [mdpi.com]
- 9. Disposal Restricted Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. ascopubs.org [ascopubs.org]
Essential Safety and Logistical Information for Handling Gunagratinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, handling instructions, and disposal plans for the potent pan-FGFR inhibitor, Gunagratinib (also known as ICP-192). Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is a potent active pharmaceutical ingredient (API) that requires careful handling.[1] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[2] | P264: Wash skin thoroughly after handling.[2] |
| P270: Do not eat, drink or smoke when using this product.[2] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | ||
| P330: Rinse mouth.[2] | ||
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[2] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[2] | P391: Collect spillage.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion. The following table outlines the required PPE.
| Body Part | Required PPE | Rationale |
| Respiratory | N95 or higher-rated respirator | To prevent inhalation of the powdered compound. |
| Hands | Double chemotherapy-grade gloves | Provides robust protection against skin contact. |
| Eyes | Safety goggles or a full-face shield | Protects eyes from dust particles and potential splashes. |
| Body | Disposable, solid-front barrier gown with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Feet | Disposable shoe covers | Minimizes the risk of tracking the compound out of the designated handling area. |
Experimental Workflow for PPE Selection and Handling of this compound
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
